molecular formula C27H38N2 B3164120 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium CAS No. 888854-17-9

1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium

Cat. No.: B3164120
CAS No.: 888854-17-9
M. Wt: 390.6 g/mol
InChI Key: NJLYZISHBSABMZ-UHFFFAOYSA-N
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Description

1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium is a useful research compound. Its molecular formula is C27H38N2 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYZISHBSABMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

The Chemical Properties and Catalytic Applications of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium Chloride (IPr·HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since its discovery by the Nolan group in 1999, the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand has become a cornerstone of modern organometallic chemistry[1]. However, the free carbene is highly reactive and sensitive to moisture. Consequently, it is predominantly synthesized, stored, and deployed in the form of its air-stable precursor: 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (IPr·HCl) .

As an Application Scientist overseeing catalyst development, I approach IPr·HCl not just as a chemical reagent, but as a highly engineered delivery system for one of the most powerful σ-donating ligands in transition metal catalysis. This guide deconstructs the physicochemical properties, synthesis causality, and activation protocols of IPr·HCl.

Physicochemical Profile and Structural Dynamics

The utility of IPr·HCl stems directly from the immense steric bulk of its 2,6-diisopropylphenyl "wingtip" groups. When converted to the active carbene, this architecture yields a high Percent Buried Volume (%Vbur ≈ 33–35%), which is critical for stabilizing highly reactive, low-coordinate metal intermediates (such as 14-electron Pd(0) species) during catalytic cycles[1].

To ensure reproducibility in drug development and materials science, understanding the physical parameters of the precursor is mandatory.

Table 1: Quantitative Physicochemical Data of IPr·HCl
PropertyValueCausality / Scientific Significance
CAS Number 250285-32-6Unique identifier required for GMP procurement and regulatory tracking.
Molecular Formula C27H37ClN2The high carbon-to-nitrogen ratio reflects the massive steric shielding of the diisopropylphenyl wingtips.
Molecular Weight 425.06 g/mol 2[2]. Accurate MW is critical for stoichiometric deprotonation.
Appearance Off-white to white powderIndicates high purity; brown discoloration suggests diazabutadiene hydrolysis during synthesis[3].
Solubility Soluble in DCM; slightly in H2OFacilitates homogeneous catalytic reactions in polar organic solvents[2].
Stability Hygroscopic, Air-stableThe chloride counterion protects the C2 position from premature deprotonation, allowing long-term bench storage[2].

Synthesis Protocol: A Self-Validating System

The synthesis of IPr·HCl is a masterclass in controlling reaction microenvironments. The most robust method is a two-step process involving the formation of a diazabutadiene intermediate, followed by cyclization.

Step-by-Step Methodology: Synthesis of IPr·HCl

Step 1: Schiff Base Condensation

  • Action: React glyoxal with two equivalents of 2,6-diisopropylaniline in methanol, utilizing a catalytic amount of formic acid.

  • Causality: The weak acid catalyzes the nucleophilic attack of the aniline on the dialdehyde without fully protonating the amine (which would render it unreactive). This yields the yellow 1,4-diazabutadiene intermediate.

Step 2: Anhydrous Cyclization

  • Action: Dissolve the intermediate in ethyl acetate. Add paraformaldehyde and exactly one equivalent of chlorotrimethylsilane (TMSCl), then heat the solution to 70 °C.

  • Causality: Why use TMSCl instead of aqueous HCl? Aqueous HCl introduces water, which hydrolyzes the sensitive diazabutadiene intermediate, leading to deep brown polymeric impurities and drastically reducing yield. TMSCl reacts with the trace moisture generated during the cyclization with paraformaldehyde, acting as a thermodynamic water scavenger. Simultaneously, it generates anhydrous HCl in situ to protonate the newly formed imidazolium ring, resulting in a high-purity, almost colorless microcrystalline precipitate[3].

Activation Workflow: Generation of the Free Carbene

To utilize IPr·HCl in organometallic synthesis, the chloride salt must be deprotonated to yield the free N-heterocyclic carbene (IPr).

Step-by-Step Methodology: Deprotonation

Step 1: Anhydrous Suspension

  • Action: Suspend purified IPr·HCl in anhydrous tetrahydrofuran (THF) under a strict nitrogen or argon atmosphere.

  • Causality: Because IPr·HCl is highly hygroscopic, any residual water will immediately quench the highly nucleophilic free carbene back to the imidazolium salt, killing the catalyst[2].

Step 2: Kinetic Deprotonation

  • Action: Cool the suspension to -78 °C and add a stoichiometric amount of potassium tert-butoxide (KOtBu) or KHMDS. Allow the mixture to warm to room temperature.

  • Causality: The C2-proton of the imidazolium ring is weakly acidic (pKa ~ 24). A strong, sterically hindered, non-nucleophilic base ensures quantitative deprotonation without attacking the electrophilic C2 carbon. The extreme steric bulk of the 2,6-diisopropylphenyl wingtips kinetically protects the resulting free carbene from dimerization (the Wanzlick equilibrium), allowing it to be isolated or immediately coordinated to a transition metal[1].

G A Glyoxal + 2,6-Diisopropylaniline B 1,4-Diazabutadiene Intermediate A->B Condensation (-H2O) C Cyclization (Paraformaldehyde + TMSCl) B->C EtOAc, 70°C D IPr·HCl (Stable Precursor) C->D in situ HCl generation Precipitation E Deprotonation (KOtBu / KHMDS) D->E Anhydrous THF -78°C to RT F Free IPr Carbene E->F -KCl, -tBuOH G Metal Coordination (Pd, Ru, Au, Cu) F->G M-Cl Precursor Ligand Substitution

Workflow of IPr·HCl synthesis and its activation to a metal-NHC catalytic complex.

Catalytic Applications and Ligand Evolution

IPr·HCl is not merely an ex-situ precursor; it is frequently utilized directly in catalytic mixtures where the base is present in situ.

C-H Activation & Cross-Coupling: In palladium-catalyzed intramolecular C(sp2)–H arylation (e.g., the synthesis of fluorene derivatives), the addition of IPr·HCl alongside a base like K2CO3 in dimethylacetamide (DMA) at 130 °C generates the active Pd-NHC species in situ. This drastically improves the turnover number (TON) of the catalyst[4]. The immense steric bulk forces the metal center into a highly reactive low-coordinate state, accelerating the rate-determining reductive elimination steps.

Next-Generation Ligand Design: The foundational architecture of IPr·HCl has recently inspired the design of "hash" peralkylated variants, such as IPr# . By utilizing a cost-effective, modular alkylation of aniline, researchers have created an even more sterically hindered class of broadly applicable N-heterocyclic carbenes. These next-generation ligands excel in challenging N–C, O–C, and C–H bond cross-couplings, proving that the structural blueprint of IPr·HCl remains the gold standard for iterative catalyst design[5].

References

  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC Source: nih.gov URL:3

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC Source: nih.gov URL:4

  • IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - RSC Publishing Source: rsc.org URL:5

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 97% 1 g | Buy Online - Fisher Scientific Source: fishersci.no URL:2

  • The influential IPr: 25 years after its discovery - RSC Publishing Source: rsc.org URL:1

Sources

The Architecture of IPr: A Comprehensive Guide to the Steric and Electronic Parameters of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organometallic chemistry and drug development, the N-heterocyclic carbene (NHC) ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) stands as a privileged scaffold. Its unique architecture—combining intense σ-donating capabilities with a massive, umbrella-like steric profile—has revolutionized homogeneous catalysis, enabling breakthroughs in cross-coupling, olefin metathesis, and C–H activation. This whitepaper systematically deconstructs the steric and electronic parameters of IPr, providing researchers with the causal mechanics and self-validating protocols required to harness its full catalytic potential.

The Mechanistic Imperative of IPr

The efficacy of a transition metal catalyst is dictated by the delicate balance of oxidative addition and reductive elimination. IPr modulates both extremes of this catalytic cycle through two distinct vectors:

  • Electronic Vector (σ-Donation): The highly nucleophilic carbene carbon (C2) donates electron density into the metal center. This electron-rich metal is thermodynamically primed to undergo oxidative addition into challenging bonds (e.g., unactivated aryl chlorides).

  • Steric Vector (N-Wingtip Bulk): The bulky 2,6-diisopropylphenyl groups flank the metal center. During the catalytic cycle, this steric pressure forces the intermediate ligands closer together (compressing the L–M–L angle), which dramatically lowers the activation energy barrier for reductive elimination.

G IPr IPr NHC Ligand Steric Steric Bulk (N-Wingtip Groups) IPr->Steric Electronic Electronic Profile (Carbene Center) IPr->Electronic Vbur %Vbur = 45.4% (Steric Map) Steric->Vbur Quantified via X-ray TEP TEP = 2051.5 cm⁻¹ (σ-Donation) Electronic->TEP Quantified via IR SeNMR ⁷⁷Se NMR = 90 ppm (π-Acidity) Electronic->SeNMR Quantified via NMR Catalysis Catalytic Efficacy (Cross-Coupling) Vbur->Catalysis Accelerates Reductive Elimination TEP->Catalysis Facilitates Oxidative Addition SeNMR->Catalysis

Logical framework connecting IPr structural parameters to catalytic efficacy.

Decoding the Electronic Profile

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) quantifies the net electron-donating ability of a ligand. IPr exhibits a TEP of 2051.5 cm⁻¹ .

  • The Causality: The strong σ-donation from the IPr carbene carbon increases the electron density on the coordinated metal (e.g., Rh or Ir). The metal compensates by back-donating this electron density into the π* antibonding orbitals of coordinated carbon monoxide (CO) ligands. This back-donation weakens the C≡O bond, resulting in a lower infrared (IR) stretching frequency. A lower TEP value strictly correlates with a stronger σ-donor .

⁷⁷Se NMR Spectroscopy for π-Backbonding

While NHCs are primarily σ-donors, their empty p-orbital at the C2 position allows for π-backbonding from the metal. This is quantified by synthesizing an IPr=Se adduct and measuring the ⁷⁷Se NMR chemical shift. IPr yields a shift of 90.0 ppm .

  • The Causality: The ⁷⁷Se chemical shift is governed by the paramagnetic shielding tensor, which is highly sensitive to the Se(p) → NHC(π*) orbital interaction. A more deshielded selenium nucleus (higher ppm) indicates stronger π-accepting ability. At 90.0 ppm, IPr is a moderate π-acceptor, significantly less π-acidic than its saturated counterpart SIPr (189.7 ppm) .

Mapping the Steric Topography

Percent Buried Volume (%Vbur)

Steric bulk in NHCs is not accurately captured by the traditional Tolman cone angle due to their fan-like shape. Instead, the Percent Buried Volume (%Vbur) is used, which calculates the percentage of a sphere (centered on the metal) occupied by the ligand. For the standard [Au(IPr)Cl] complex, IPr boasts a %Vbur of 45.4% .

  • The Causality: The steric clash between the bulky isopropyl groups and the imidazole backbone protons forces the N-aryl rings to orient orthogonally to the carbene plane. This creates a deep, restrictive "catalytic pocket." This architecture actively prevents the coordination of a second IPr ligand, ensuring the generation of the highly active, mono-ligated 12-electron Pd(0) species required for challenging cross-coupling reactions.

Quantitative Parameter Matrix

To contextualize IPr, the following table benchmarks its parameters against other prominent NHC ligands.

Ligand%Vbur (in [Au(L)Cl])TEP (cm⁻¹)⁷⁷Se NMR Shift (ppm)Primary Electronic/Steric Characteristic
IPr 45.4% 2051.5 90.0 Strong σ-donor, massive steric pocket
IPr* 50.4%2052.7106.0Extreme steric bulk (diphenylmethyl groups)
SIPr ~46.0%2052.2189.7Saturated backbone, enhanced π-acceptor
IMes ~33.0%2050.726.7Lower steric bulk, weak π-acceptor

Data aggregated from authoritative structural studies, , .

Self-Validating Experimental Workflows

The reliable parameterization of IPr requires strict adherence to anhydrous, air-free synthetic techniques. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding.

Workflow Salt IPr·HCl Salt Base Deprotonation (NaOtBu, THF, 25°C) Salt->Base Free Free IPr Carbene (Validation: ¹³C NMR ~220 ppm) Base->Free Probe1 React with [Rh(cod)Cl]₂ + CO Yields[Rh(IPr)(CO)₂Cl] Free->Probe1 Probe2 React with Se Powder Yields IPr=Se Free->Probe2 Measure1 IR Spectroscopy (TEP Determination) Probe1->Measure1 Measure2 ⁷⁷Se NMR Spectroscopy (π-Acidity Probe) Probe2->Measure2

Self-validating experimental workflow for the synthesis and parameterization of IPr.

Protocol A: Generation of Free IPr from IPr·HCl
  • Procedure: Inside a nitrogen-filled glovebox, suspend IPr·HCl (1.0 eq) in anhydrous THF. Add Sodium tert-butoxide (NaOtBu, 1.05 eq). Stir at 25°C for 2 hours. Filter the suspension through a pad of Celite to remove the NaCl byproduct, and evaporate the filtrate under vacuum to yield the free carbene .

  • Causality: The imidazolium C2 proton has a pKa of ~24 in THF. NaOtBu is a strong, non-nucleophilic base that irreversibly deprotonates the salt without attacking the ring. Anhydrous conditions are absolute; trace water will rapidly hydrolyze the free carbene into a formamide derivative.

  • Self-Validation: The successful formation of free IPr is visually indicated by a shift to a pale yellow solution. Spectroscopically, ¹H NMR (in C₆D₆) must show the complete disappearance of the downfield C2–H proton peak (~10.0 ppm). Crucially, ¹³C NMR will reveal the highly deshielded carbene carbon signal at ~220 ppm .

Protocol B: Synthesis of [Rh(IPr)(CO)₂Cl] for TEP Determination
  • Procedure: React free IPr (1.0 eq) with [Rh(cod)Cl]₂ (0.5 eq) in anhydrous CH₂Cl₂ for 1 hour to form the [Rh(IPr)(cod)Cl] intermediate. Subsequently, bubble dry CO gas through the solution for 30 minutes. Concentrate and precipitate with hexanes.

  • Causality: Rhodium(I) is utilized over the traditional Ni(CO)₄ due to the extreme toxicity of nickel tetracarbonyl. The Rh(I) d⁸ square planar geometry provides highly resolved symmetric and asymmetric CO stretching frequencies that linearly correlate with Tolman's original scale .

  • Self-Validation: The displacement of the cyclooctadiene (cod) ligand is validated by the disappearance of alkene protons in the ¹H NMR. IR spectroscopy (in CH₂Cl₂ solution) must yield two sharp bands: ν_sym ≈ 2080 cm⁻¹ and ν_asym ≈ 2000 cm⁻¹.

Protocol C: Synthesis of IPr=Se for π-Acidity Probing
  • Procedure: Dissolve free IPr (1.0 eq) in THF and add an excess of elemental selenium powder (3.0 eq). Stir vigorously at 25°C for 12 hours. Filter through Celite to remove unreacted Se, then concentrate the filtrate to yield the selenourea adduct.

  • Causality: Elemental selenium acts as a chalcogen surrogate for a transition metal. The highly nucleophilic carbene carbon attacks the Se–Se bonds of the polymeric selenium allotrope. Excess Se ensures complete conversion and is easily removed via filtration.

  • Self-Validation: The product is a stable solid. ⁷⁷Se NMR (referenced to Me₂Se at 0 ppm) must show a sharp singlet at 90.0 ppm . Furthermore, the ¹³C NMR carbene carbon signal will shift significantly upfield from ~220 ppm (free carbene) to ~155 ppm, confirming the formation of the C=Se double bond character.

References

  • Title: IPr# – highly hindered, broadly applicable N-heterocyclic carbenes Source: Chemical Science (RSC) URL: [Link]

  • Title: Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts Source: Nature Protocols (PubMed) URL: [Link]

  • Title: Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds Source: Molecules (MDPI) URL: [Link]

  • Title: IPr*F – Highly Hindered, Fluorinated N-Heterocyclic Carbenes Source: Chemistry - A European Journal (PMC) URL: [Link]

  • Title: Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)₂Cl] System Source: Organometallics (ACS) URL: [Link]

Percent buried volume (%Vbur) of IPr vs IMes ligands

Author: BenchChem Technical Support Team. Date: March 2026

Quantifying Steric Topography in N-Heterocyclic Carbenes: A Comparative Analysis of IPr and IMes

The advent of N-heterocyclic carbenes (NHCs) fundamentally shifted the landscape of homogeneous catalysis. Historically, ligand design relied heavily on electronic tuning. However, as the field matured, it became evident that the steric microenvironment surrounding the metal center dictates catalytic longevity, intermediate stabilization, and regioselectivity.

Among the most ubiquitous NHCs are IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). While electronically analogous—both functioning as strong σ-donors with minimal π-acceptor character—their catalytic behaviors diverge sharply. To understand this divergence, we must move beyond outdated metrics like Tolman cone angles and analyze their 3D steric topography using the Percent Buried Volume (%Vbur) .

The %Vbur Descriptor: Beyond Cone Angles

Tolman cone angles, originally designed for phosphines, assume a conical ligand shape that poorly represents the umbrella-like or fan-like topography of NHCs. To resolve this, Cavallo and Nolan introduced the percent buried volume (%Vbur) 1.

The %Vbur is defined as the percentage of the total volume of a sphere centered on the metal atom that is occupied by the ligand's atoms. By mapping the exact atomic coordinates of the ligand within this sphere, %Vbur provides a highly accurate, quantifiable measure of how much of the metal's reactive space is physically blocked by the ligand framework 2.

Quantitative Topography: IPr vs. IMes

The structural difference between IMes and IPr lies entirely in their N-aryl wingtip substituents. IMes utilizes 2,4,6-trimethylphenyl groups, whereas IPr utilizes 2,6-diisopropylphenyl groups.

Table 1: Comparative Steric Parameters of IMes and IPr

Ligand Chemical Formula N-Wingtip Substituent %Vbur Benchmark* Topographic Quadrant Distribution
IMes C21H24N2 2,4,6-trimethylphenyl 34.4% Symmetrical (34.4% per quadrant)

| IPr | C27H36N2 | 2,6-diisopropylphenyl | 40.3% | Symmetrical (40.3% per quadrant) |

*Benchmark values are derived from linear [Au(NHC)Cl] complexes standardized to a Metal-Ligand distance of 2.00 Å and a sphere radius of 3.50 Å3.

The ~5.9% difference in buried volume is not merely a function of molecular weight; it is a function of conformational projection. The static methyl groups of IMes create a relatively shallow catalytic pocket. In contrast, the isopropyl groups of IPr possess rotational degrees of freedom. The bulky methine groups project forward into the primary coordination sphere of the metal, creating a deep, sterically "fenced" pocket.

Self-Validating Protocol: %Vbur Determination via SambVca 2.1

To ensure reproducibility across different research groups, the calculation of %Vbur must follow a strict, standardized methodology. The following protocol utilizes the SambVca 2.1 web application 2 and is designed as a self-validating system.

Step 1: Coordinate Acquisition Obtain the 3D geometry (XYZ or CIF format) of the metal-NHC complex via X-ray crystallography or DFT optimization.

Step 2: Web Server Initialization Upload the atomic coordinates to the SambVca 2.1 Web Portal.

Step 3: Parameter Standardization (The Causality Step)

  • Define the Z-Axis : Select the metal atom as the center, and the carbene carbon (C1) to define the z-axis.

  • Standardize M-L Distance to 2.00 Å : Causality: Real metal-carbene bond lengths fluctuate based on the metal's electronic state (e.g., Au(I) vs Pd(II)). By mathematically normalizing the z-axis distance to exactly 2.00 Å, we isolate the intrinsic steric bulk of the ligand, allowing direct "apples-to-apples" comparison across different studies.

  • Set Sphere Radius to 3.50 Å : Causality: A 3.5 Å radius precisely encapsulates the primary coordination sphere where substrate binding and oxidative addition occur. Larger radii dilute the metric with distal bulk that does not impact catalysis.

  • Include Hydrogen Atoms : Ensure Bondi radii are scaled appropriately, as hydrogen atoms on the isopropyl groups contribute significantly to the steric wall.

Step 4: Execution & Self-Validation Run the calculation to generate the %Vbur value and the topographic steric map.

  • Self-Validation Check : Analyze the quadrant map. For symmetrically substituted ligands like IPr and IMes, the %Vbur in the NW, NE, SW, and SE quadrants must be mathematically identical (e.g., exactly 40.3% across all four quadrants for an idealized IPr complex) 3. If the map shows asymmetry (e.g., NW 45%, SE 35%), it indicates either a distorted solid-state packing artifact in the CIF file or an improper z-axis alignment. If this occurs, the protocol must be repeated using a DFT-optimized geometry to ensure baseline accuracy.

SambVcaWorkflow A 1. Input Coordinates (XYZ / CIF) B 2. SambVca 2.1 Web Server A->B C 3. Standardize Parameters (d=2.00 Å, r=3.5 Å) B->C D 4. %Vbur Output & Quadrant Maps C->D

Workflow for standardizing and calculating %Vbur using the SambVca 2.1 web application.

Mechanistic Causality: Why 6% Makes a Difference in Catalysis

The seemingly modest ~5.9% difference in buried volume between IPr and IMes fundamentally alters the catalytic lifecycle of transition metal complexes, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Stabilization of Low-Coordinate Intermediates In Pd-catalyzed cross-coupling, the active catalytic species is often a highly reactive, 12-electron Pd(0) intermediate 4. IMes, with its flat methyl wingtips, provides insufficient kinetic shielding. This lack of steric protection allows the Pd(0) species to undergo bimolecular decomposition, aggregating into inactive palladium black and prematurely terminating the catalytic cycle.

Conversely, the high steric shielding of IPr (40.3% %Vbur) effectively isolates the 12-electron Pd(0) center. The isopropyl groups act as a kinetic barrier, preventing bimolecular decomposition while still leaving enough of a "channel" for planar substrates (like aryl halides) to approach and undergo oxidative addition. This delicate balance of high steric protection and targeted substrate accessibility is why IPr consistently outperforms IMes in challenging catalytic transformations.

StericCausality Root NHC Ligand Selection IMes IMes (%Vbur ≈ 34.4%) Root->IMes IPr IPr (%Vbur ≈ 40.3%) Root->IPr IMesMech Lower Steric Shielding (Methyl Wingtips) IMes->IMesMech IPrMech High Steric Shielding (Isopropyl Wingtips) IPr->IPrMech IMesOut Fails to stabilize 12-e⁻ Pd(0) (Catalyst Deactivation) IMesMech->IMesOut IPrOut Stabilizes 12-e⁻ Pd(0) (High Catalytic Turnover) IPrMech->IPrOut

Causal relationship between NHC steric bulk (%Vbur) and stabilization of reactive intermediates.

References

  • Poater, A., et al. "SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands." SciSpace, 2009.
  • Falivene, L., et al. "SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps.
  • "Gold(I) Complexes of ImPyDippDipp and ImPyMesMes: Biaryl L-Shaped N-Heterocyclic Carbene Analogues of IPr and IMes.
  • "Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction." SciSpace.

Sources

Comprehensive ¹H and ¹³C NMR Characterization of IPr Imidazolium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (commonly abbreviated as IPr·HCl ) is a ubiquitous precursor for N-heterocyclic carbenes (NHCs). These sterically demanding, electron-rich ligands are foundational to modern organometallic catalysis, including ruthenium-based olefin metathesis (Grubbs catalysts) and palladium-catalyzed cross-coupling reactions.

Accurate Nuclear Magnetic Resonance (NMR) characterization of IPr salts is not merely a structural confirmation step; it is a critical diagnostic tool for assessing precursor purity, hydration state, and ion-pairing dynamics. This whitepaper provides an in-depth mechanistic analysis of the ¹H and ¹³C NMR spectra of IPr salts, detailing the causality behind chemical shifts, solvent effects, and self-validating experimental protocols.

Mechanistic Drivers of NMR Chemical Shifts

To interpret the NMR spectra of IPr salts accurately, one must move beyond empirical matching and understand the physical chemistry governing the molecule's behavior in solution.

The C2-Proton: A Probe for Ion-Pairing and Hydrogen Bonding

The most diagnostic signal in the ¹H NMR spectrum of IPr·HCl is the C2-proton (N–CH–N). Located between two electronegative nitrogen atoms and bearing a formal positive charge delocalized across the imidazolium ring, this proton is highly acidic.

In non-polar, non-coordinating solvents like CDCl₃, IPr·HCl exists predominantly as a Contact Ion Pair (CIP) . The chloride anion forms a strong, highly directional hydrogen bond with the C2-H. This interaction pulls electron density away from the proton, severely deshielding it and pushing its chemical shift remarkably downfield (typically δ 9.50 – 10.50 ppm ) [1].

However, this chemical shift is highly variable. The presence of trace moisture or the use of a hydrogen-bond-accepting solvent (e.g., DMSO-d₆) disrupts the CIP. The solvent or water molecules compete with the chloride anion, weakening the C2-H···Cl⁻ interaction and causing an upfield shift and peak broadening [3]. Therefore, the C2-H shift acts as a built-in sensor for sample anhydrousness.

Steric Bulk and Restricted Rotation: The Dipp Group

The 2,6-diisopropylphenyl (Dipp) groups are engineered to provide massive steric shielding to the eventual metal center [2]. On the NMR timescale at 298 K, rotation around the N–C(aryl) bond is highly restricted.

Because the imidazolium ring is orthogonal to the Dipp aromatic rings, the two methyl groups on each isopropyl moiety reside in permanently different magnetic environments—one points inward toward the imidazolium core, and the other points outward. This renders the methyl groups diastereotopic , causing them to appear as two distinct doublets (each integrating to 12H) rather than a single 24H doublet.

Causality Root C2-H Chemical Shift (δ 8.5 - 10.5 ppm) Solvent Solvent Polarity & H-Bond Acceptor Ability Solvent->Root Competes with anion Anion Counterion Basicity (Cl⁻ vs. BF4⁻) Anion->Root Stronger H-bond = Downfield Concentration Sample Concentration (Ion Pairing Extent) Concentration->Root CIP vs. Free Ions Moisture Trace Moisture (H-Bond Disruption) Moisture->Root Upfield shift & broadening

Logical causality of environmental and structural factors on the C2-H NMR chemical shift.

Quantitative Spectral Data Summaries

The following tables summarize the definitive ¹H and ¹³C NMR assignments for highly pure, anhydrous IPr·HCl in CDCl₃ at 298 K [4].

Table 1: ¹H NMR Assignments (CDCl₃, 400/500 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Rationale
C2-H 9.50 – 10.50Singlet (br)1H-Highly deshielded by N atoms and H-bonding to Cl⁻.
C4-H, C5-H ~ 8.10Singlet2H-Imidazolium backbone protons.
Ar-H (para) ~ 7.55Triplet2H~ 7.5Para-proton of the Dipp group.
Ar-H (meta) ~ 7.35Doublet4H~ 7.5Meta-protons of the Dipp group.
CH (iPr) ~ 2.45Septet4H~ 6.5Methine proton split by two adjacent methyls.
CH₃ (iPr) 1.47Doublet12H~ 6.5Diastereotopic methyl group (Environment A).
CH₃ (iPr) 1.12Doublet12H~ 6.5Diastereotopic methyl group (Environment B).
Note: Exact shift is highly dependent on sample concentration and trace moisture.
Table 2: ¹³C NMR Assignments (CDCl₃, 100/125 MHz)
Carbon TypeChemical Shift (δ, ppm)Structural Rationale
Ar-C (ortho) ~ 145.5Deshielded by adjacent bulky isopropyl groups.
C2 (N-C-N) ~ 137.8Electron-deficient carbenic precursor carbon.
Ar-C (para) ~ 131.8Aromatic para-carbon.
Ar-C (ipso) ~ 130.0N-bound aromatic carbon.
Ar-C (meta) ~ 124.8Aromatic meta-carbon.
C4, C5 ~ 124.5Imidazolium backbone carbons.
CH (iPr) ~ 29.3Aliphatic methine carbon.
CH₃ (iPr) ~ 24.5Diastereotopic methyl carbon A.
CH₃ (iPr) ~ 23.8Diastereotopic methyl carbon B.

Self-Validating Experimental Protocols

To achieve reproducible NMR data that accurately reflects the structural integrity of IPr salts, researchers must implement a self-validating workflow. Because the C2-H proton is an internal sensor for moisture, the protocol itself dictates the spectral outcome.

Sample Preparation Workflow
  • Rigorous Drying (Crucial Step): IPr·HCl is hygroscopic. Transfer ~20 mg of the salt to a Schlenk flask and dry under high vacuum (< 0.1 mbar) at 60 °C for a minimum of 12 hours.

  • Solvent Selection & Handling: Utilize ampouled, anhydrous CDCl₃ stabilized with silver foil (to prevent the formation of DCl/phosgene, which can protonate trace impurities and alter the ionic strength).

  • Concentration Standardization: Weigh exactly 15.0 mg of the dried IPr·HCl and dissolve it in 0.6 mL of CDCl₃ (yielding a 25 mg/mL concentration). Maintaining exact molarity across batches ensures the Contact Ion Pair (CIP) equilibrium remains constant, locking the C2-H shift in place for reliable batch-to-batch comparison.

  • Inert Transfer: Transfer the solution to a dry, high-quality NMR tube (e.g., Norell 502-7) under a nitrogen or argon atmosphere to prevent atmospheric moisture ingress.

Workflow N1 1. Rigorous Drying (Vacuum, 60°C, 12h) N2 2. Solvent Selection (Anhydrous CDCl3) N1->N2 N3 3. Concentration Standardization (25 mg/mL) N2->N3 N4 4. NMR Acquisition (1H: 16 scans, 13C: 1024 scans) N3->N4 N5 5. Spectral Validation (Assess C2-H Shift & Integrals) N4->N5

Workflow for self-validating NMR sample preparation and acquisition of IPr salts.

Acquisition and Processing Parameters
  • ¹H NMR Acquisition: Acquire spectra at 298 K using a standard 30° or 90° pulse program. Critical Adjustment: Set the relaxation delay (

    
    ) to at least 5 seconds. The C2-H proton lacks adjacent protons for efficient dipole-dipole relaxation, leading to a longer 
    
    
    
    relaxation time. A short
    
    
    will result in an artificially low integration value for the C2-H peak, falsely suggesting carbene formation or degradation.
  • ¹³C NMR Acquisition: Acquire with broad-band proton decoupling (e.g., zgpg30). Due to the quaternary nature of the C2, ipso-aryl, and ortho-aryl carbons, a relaxation delay (

    
    ) of 2–3 seconds and a minimum of 1024 scans are recommended to achieve an adequate signal-to-noise ratio.
    
  • Validation Check: If the C2-H peak appears upfield of δ 9.0 ppm or is excessively broad, the sample has absorbed water. The protocol fails validation, and the sample must be re-dried.

Conclusion

Mastering the NMR characterization of IPr imidazolium salts requires recognizing the dynamic interplay between the molecule's steric bulk, its ionic nature, and its microenvironment. By understanding the causality behind the diastereotopic methyl groups and the extreme solvent-sensitivity of the C2-proton, researchers can utilize NMR not just for structural confirmation, but as a rigorous quality control gateway prior to complex organometallic syntheses.

References

  • Organic Syntheses Procedure: N,N′-1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride Organic Syntheses URL: View Source
  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors Beilstein Journal of Organic Chemistry URL: View Source
  • Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids National Institutes of Health (NIH) / Molecules URL: View Source
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | 250285-32-6 BenchChem Analytical Standards URL: View Source

An In-Depth Technical Guide to the Tolman Electronic Parameter (TEP) of IPr Carbene Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quantification of ligand electronic effects is a cornerstone of modern organometallic chemistry and catalysis. The Tolman Electronic Parameter (TEP) provides a robust, experimentally derived scale to measure the net electron-donating or -withdrawing ability of a ligand. N-Heterocyclic Carbenes (NHCs), particularly the bulky and strongly donating IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have become indispensable ligands in catalysis.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the TEP, focusing on its theoretical underpinnings and practical application to IPr and its complexes. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for TEP determination using both classical and modern spectroscopic methods, and contextualize the electronic nature of IPr through comparative data.

Introduction: Quantifying Ligand Effects in Catalysis

The performance of a transition metal catalyst is profoundly influenced by the stereoelectronic properties of its surrounding ligands. The ability to rationally tune a catalyst for a specific transformation—enhancing its activity, selectivity, or stability—hinges on understanding how each ligand modulates the electron density at the metal center. In the 1970s, Chadwick A. Tolman introduced a powerful concept to quantify the electronic influence of phosphine ligands by observing their effect on the infrared (IR) stretching frequencies of carbonyl (CO) ligands in a standardized system.[3] This metric, the Tolman Electronic Parameter (TEP), has since been expanded to other ligand classes, including the now-ubiquitous N-Heterocyclic Carbenes (NHCs).[3]

Among NHCs, IPr has emerged as a benchmark ligand, celebrated for its potent σ-donating character and significant steric bulk, which together stabilize reactive metal centers and promote challenging catalytic steps.[1][2] Understanding the TEP of IPr is therefore not merely an academic exercise; it is crucial for rational catalyst design and for predicting reactivity across a vast landscape of chemical transformations.

The Theoretical Foundation of the TEP

The TEP is an elegant application of vibrational spectroscopy to probe the electronic environment of a metal center. The methodology is based on the Dewar-Chatt-Duncanson model of metal-ligand bonding and leverages the CO ligand as a sensitive "reporter."[3]

The core principle is as follows:

  • A ligand of interest (L, such as IPr) is coordinated to a metal-carbonyl complex, typically a pseudo-C₃ᵥ symmetric [LNi(CO)₃] species.[3]

  • The ligand L donates electron density to the metal center through a σ-bond.

  • This increased electron density at the metal enhances its ability to engage in π-backbonding with the empty π* antibonding orbitals of the CO ligands.

  • Increased π-backbonding populates the CO π* orbitals, which weakens the C≡O triple bond.

  • This weakening of the C≡O bond results in a lower vibrational stretching frequency (ν(CO)), which is directly observable in the IR spectrum.

Therefore, a stronger electron-donating ligand leads to a lower ν(CO) value . The TEP is defined as the frequency (in cm⁻¹) of the symmetric A₁ C-O vibrational mode of the [LNi(CO)₃] complex.[3]

TEP_Concept cluster_ligand Ligand (L = IPr) cluster_metal Metal Center cluster_co CO Ligand L Strong σ-Donation M Increased Electron Density on Metal L->M e⁻ donation Backbond Enhanced π-Backbonding (Metal d → CO π*) M->Backbond facilitates WeakBond Weakened C≡O Bond Backbond->WeakBond IR_Shift Lower ν(CO) Frequency (Lower TEP Value) WeakBond->IR_Shift results in Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Carbonylation & Measurement cluster_step3 Step 3: Calculation A Mix IPr·HCl + KOtBu in Toluene B Generate Free IPr Carbene in situ A->B C Add [Ir(cod)Cl]₂ B->C D Isolate [IPr·Ir(cod)Cl] C->D E Dissolve [IPr·Ir(cod)Cl] in DCM D->E Product from Step 1 F Bubble CO Gas E->F G Generate cis-[IPr·Ir(CO)₂Cl] F->G H Acquire FT-IR Spectrum G->H I Identify ν(CO) bands (sym & asym) H->I Spectrum Data J Calculate ν(CO)ₐᵥₑ I->J K Apply Linear Regression Eq. J->K L Final TEP Value (cm⁻¹) K->L

Caption: Experimental workflow for determining the TEP of IPr via the iridium method.

Method B: The Classical Nickel System (Reference Standard)

This protocol follows Tolman's original work and serves as the definitive reference, though it requires stringent safety precautions. [3] Protocol: Synthesis and Analysis of [Ni(CO)₃(IPr)]

  • WARNING: Tetracarbonylnickel(0), [Ni(CO)₄], is extremely toxic, volatile, and a suspected carcinogen. This procedure must be performed only in a certified, high-flow fume hood by trained personnel with appropriate personal protective equipment.

  • Step 1: Synthesis of [Ni(CO)₃(IPr)]

    • Reagents & Equipment: Free IPr carbene, [Ni(CO)₄], anhydrous hexane or THF, Schlenk flask, syringe for volatile liquids.

    • In a nitrogen-filled glovebox, dissolve the free IPr carbene (1.0 eq) in anhydrous hexane or THF in a Schlenk flask.

    • In the fume hood, carefully draw a slight excess of [Ni(CO)₄] (e.g., 1.1 eq) into a gas-tight syringe.

    • Slowly add the [Ni(CO)₄] to the stirred solution of IPr at room temperature. Vigorous gas evolution (CO) will be observed.

    • Allow the reaction to stir for 1-2 hours until gas evolution ceases.

    • The product, [Ni(CO)₃(IPr)], can often be isolated by removing the solvent under reduced pressure, though for IR analysis, the solution can be used directly.

  • Step 2: IR Measurement and Data Analysis

    • Using a gas-tight syringe, transfer an aliquot of the reaction solution into a liquid IR cell or prepare a thin film between salt plates inside the fume hood.

    • Acquire the FT-IR spectrum.

    • Identify the strong, sharp absorption band corresponding to the A₁ symmetric C-O stretch. For pseudo-C₃ᵥ symmetric complexes, this is typically the highest frequency ν(CO) band. [3] 4. The frequency of this A₁ band is, by definition, the Tolman Electronic Parameter.

Data Interpretation: The Electronic Signature of IPr

The TEP for IPr has been determined to be approximately 2051.5 cm⁻¹ . [4]This value places IPr firmly in the category of very strong electron-donating ligands, significantly more so than most common phosphines.

Table 1: Comparison of Tolman Electronic Parameters (TEP) for Selected Ligands

LigandClassTEP (cm⁻¹)Electron-Donating StrengthReference
P(t-Bu)₃Phosphine2056.1Very Strong (for phosphines)[5]
IPr NHC 2051.5 Very Strong [4]
IMesNHC2050.7Very Strong[6]
PCy₃Phosphine2056.4Strong[6]
PPh₃Phosphine2068.9Moderate[6]
P(OPh)₃Phosphite2085.3Weak (π-acidic)[5]
PF₃Phosphine2110.8Very Weak (Strong π-acid)[5]

Note: TEP values are typically measured in CH₂Cl₂ or THF. Minor variations may exist between reports due to solvent effects and measurement conditions.

The data clearly illustrates that NHCs like IPr and IMes are among the strongest neutral electron-donating ligands commonly used in catalysis, surpassing even the most basic alkylphosphines like P(t-Bu)₃. [2][7]This powerful σ-donation is a key factor behind the high stability of M-IPr bonds and the enhanced catalytic activity of their complexes in reactions that benefit from an electron-rich metal center, such as oxidative addition. [6]

Complementary Computational Approaches

Alongside experimental determination, Density Functional Theory (DFT) has become a powerful tool for predicting and understanding ligand electronic effects. [8]Quantum chemical calculations can be used to model the [LNi(CO)₃] complex and compute its vibrational frequencies. This in silico approach allows for the rapid screening of novel, un-synthesized ligands and provides deeper insight into the separation of σ-donation and π-acceptance contributions to the overall electronic effect. [8]Calculated TEP values often show strong correlation with experimental data, validating their use as a predictive tool in catalyst design.

Conclusion

The Tolman Electronic Parameter provides an indispensable quantitative measure of the electron-donating power of the IPr ligand. Experimental determination, most conveniently performed using the iridium dicarbonyl system, confirms the TEP of IPr to be ~2051.5 cm⁻¹, establishing it as one of the most strongly donating neutral ligands in the chemist's toolkit. This potent electronic character, combined with its significant steric profile, is fundamental to the remarkable success of IPr-metal complexes across a broad spectrum of catalysis. A thorough understanding of the TEP and its practical measurement empowers researchers to make informed decisions in ligand selection and to rationally design the next generation of high-performance catalysts.

References

  • Górski, J., Guńka, K., & Grela, K. (2021). IPr# – highly hindered, broadly applicable N-heterocyclic carbenes. RSC Advances. Available at: [Link]

  • Díez-González, S., Scott, N. M., & Nolan, S. P. (2008). Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)₂Cl] System. Organometallics. Available at: [Link]

  • Viciu, M. S., & Nolan, S. P. (2004). N-Heterocyclic Carbene (NHC) and Tertiary Phosphine Ligand Effects on the Ni(0) Catalyzed Hydrocyanation of Olefins. ScholarWorks@UNO. Available at: [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). The influential IPr: 25 years after its discovery. Chemical Science. Available at: [Link]

  • Wilson, D. J. D., Couchman, S. A., & Dutton, J. L. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E₂ molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry. Available at: [Link]

  • Tolman, C. A. (1977). Steric and electronic effects of phosphorus ligands. Chemical Reviews.
  • Wikipedia contributors. (2023). Tolman electronic parameter. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gusev, D. G. (2018). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)₃(NHC). Organometallics. Available at: [Link]

  • Scientific Diagram. Comparison of TEP values of common phosphines, N-heterocyclic carbenes, carbones, and 131. ResearchGate. Available at: [Link]

  • Berthel, J. H. J., Kuntze-Fechner, M. W., & Radius, U. (2019). [Ni₃(iPr₂Im)₃(µ-CO)₃(µ-CO)] – A CO-Stabilized NHC Analogue of the Parent Neutral Nickel Chini-Type Cluster. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. Left: molecular structure of [Ni₃(iPr₂Im)₃(µ²-CO)₃(µ³-CO)] (1) in the... ResearchGate. Available at: [Link]

  • Dauth, A. M., & Glorius, F. (2010). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Society Reviews. Available at: [Link]

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The Role of Diisopropylphenyl Wingtips in N-Heterocyclic Carbene Ligand Stability: A Technical Guide for Advanced Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Paradigm of N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have fundamentally reshaped organometallic chemistry, homogeneous catalysis, and pharmaceutical drug development. Since the isolation of the first stable free carbene by Arduengo, NHCs have frequently surpassed traditional trialkylphosphine ligands due to their strong σ-donating capabilities and highly tunable steric profiles [1]. However, free carbenes are inherently prone to dimerization (the Wanzlick equilibrium) and rapid decomposition via moisture or oxygen [1].

The strategic introduction of bulky N-substituents—specifically 2,6-diisopropylphenyl (Dipp) groups—has proven to be the definitive solution to these kinetic instabilities. Ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) utilize the unique steric bulk of the Dipp wingtips to impart exceptional stability and catalytic activity to the resulting NHC-metal complexes, making them indispensable tools in modern organic synthesis [2].

The Causality of Steric Shielding: Buried Volume (%V_bur)

The catalytic performance and longevity of NHC-metal complexes are intrinsically linked to the spatial arrangement of their N-wingtips. The Dipp group features two isopropyl moieties positioned ortho to the nitrogen-bound phenyl ring. When coordinated to a metal center, these isopropyl groups project forward, creating a rigid, umbrella-like steric shield around the metal.

This shielding is mathematically modeled using the "buried volume" (%V_bur), which quantifies the percentage of the first coordination sphere occupied by the ligand [3]. Unlike smaller substituents, the Dipp group provides a massive %V_bur that physically blocks bimolecular decomposition pathways and prevents the approach of unwanted nucleophiles or oxidants. Furthermore, expanding the NHC backbone from a 5-membered to a 6- or 7-membered ring widens the N-C-N angle, pushing the Dipp wingtips even closer to the metal and further increasing the %V_bur [4].

Table 1: Quantitative Metrics of Steric Bulk (%V_bur) for Various NHC Ligands
NHC Ligand ScaffoldN-Wingtip Substituent% Buried Volume (%V_bur)*Structural Implication
5-Membered TriazoleIsopropyl27.7%Minimal steric hindrance; prone to degradation.
5-Membered TriazolePhenyl31.3%Flexible steric hindrance via N-C bond rotation.
5-Membered TriazoleMesityl (Mes)31.1%Moderate shielding; perpendicular to heterocycle.
5-Membered Triazole2,6-Diisopropylphenyl (Dipp)38.4%High steric hindrance; locks active metal geometries.
5-Membered Imidazole2,6-Diisopropylphenyl (IPr)47.0%Benchmark bulky ligand for cross-coupling.
6-Membered Ring2,6-Diisopropylphenyl50.9%Widened N-C-N angle increases forward steric pressure.
7-Membered Ring2,6-Diisopropylphenyl52.7%Maximum steric demand; highly restricted coordination.

(Note: Values vary slightly based on the specific computational model (e.g., SambVca) and the coordinated metal center used for the calculation [5], [4]).

Mechanisms of Ligand Stability and Decomposition Pathways

The primary cause of catalyst death in late-transition-metal catalysis is the degradation of the ligand itself.

Reductive Elimination: By far the most detrimental deactivation process in Pd-NHC complexes is reductive elimination, wherein the NHC is lost as an imidazolium salt and the metal center is reduced to an inactive state [6]. Dipp wingtips sterically inhibit the specific cis-geometries required for this degenerative pathway, effectively trapping the complex in its active catalytic cycle.

Oxidative Degradation: In oxidative environments, less hindered or hemilabile NHC-Au(I) complexes undergo a controlled decomposition pathway to form oxidized NHC=O azolones and macroscopic Au(0) nuggets [7]. In stark contrast, the robust steric profile of Dipp in IPr-Au-Cl complexes entirely prevents this azolone/Au(0) decomposition, maintaining the integrity of the catalyst even when exposed to harsh external oxidants like PhI(OAc)2 or H2O2 [7].

G A 2,6-Diisopropylphenyl (Dipp) Wingtips B High % Buried Volume (%V_bur) A->B Imparts C Steric Shielding of Metal Center B->C Enables D Prevention of Reductive Elimination C->D Blocks E Inhibition of Azolone Formation C->E Blocks F Enhanced Catalyst Half-Life D->F Leads to E->F Leads to

Causality of Dipp Wingtips: Steric shielding directly blocks degenerative pathways, extending half-life.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the IPr ligand precursor and the subsequent validation of its stability.

Protocol 1: Synthesis of IPr·HCl Precursor

The synthesis of IPr from 2,6-diisopropylaniline is a well-established, multi-step process beginning with the formation of a diimine intermediate [2].

  • Diimine Formation: Dissolve 2,6-diisopropylaniline (1.0 mol) in methanol (250 mL) and warm to 50°C. Causality: Warming ensures complete dissolution of the highly lipophilic, bulky aniline prior to reaction.

  • Electrophilic Activation: Dropwise, add a solution of glyoxal (40% in water, 0.50 mol) in methanol containing a catalytic amount of acetic acid (1 mL). Causality: Acetic acid protonates the glyoxal carbonyls, increasing their electrophilicity to facilitate nucleophilic attack by the sterically hindered aniline.

  • Condensation: Stir vigorously. An exothermic reaction will commence. Stir for 10 hours at room temperature until a yellow suspension forms. Filter and wash with methanol to isolate the diimine intermediate [2].

  • Cyclization: React the diimine intermediate with paraformaldehyde and an HCl source (e.g., chloromethyl ethyl ether) in a non-polar solvent. Causality: Paraformaldehyde provides the crucial C2 carbon to close the imidazolium ring, while HCl provides the chloride counterion, yielding the bench-stable IPr·HCl salt.

Workflow Step1 1. Dissolve 2,6-Diisopropylaniline in Methanol (50°C) Step2 2. Add Glyoxal (40% aq) + Catalytic AcOH Step1->Step2 Activation Step3 3. Exothermic Condensation (Stir 10h, RT) Step2->Step3 Nucleophilic Attack Step4 4. Isolate Diimine Intermediate (Yellow Suspension) Step3->Step4 Precipitation Step5 5. Cyclization with Paraformaldehyde & HCl Step4->Step5 Ring Closure Step6 6. Crystallize IPr·HCl (Imidazolium Salt) Step5->Step6 Purification

Workflow diagram illustrating the self-validating synthesis of the IPr·HCl precursor.

Protocol 2: Assessment of Oxidative Stability in NHC-Au(I) Complexes

To validate the protective nature of Dipp wingtips, researchers expose the complex to external oxidants [7].

  • Preparation: Dissolve 0.05 mmol of IPr-Au-Cl in 2 mL of anhydrous acetonitrile.

  • Oxidation: Add 1.2 equivalents of an external oxidant (e.g., PhI(OAc)2 or XeF2).

  • Interrogation: Monitor the reaction via 1H and 31P NMR spectroscopy over 24 hours.

  • Validation: In complexes lacking Dipp wingtips, the NMR will show the disappearance of the carbene signal and the visual precipitation of macroscopic Au(0) nuggets. The IPr-Au-Cl complex will remain spectroscopically intact, proving the causality of Dipp-induced steric shielding against oxidative degradation [7].

Catalytic Implications in Drug Development

The exceptional stability imparted by Dipp wingtips allows for extraordinarily high turnover numbers (TON) in cross-coupling reactions (e.g., Suzuki-Miyaura), which are foundational in modern pharmaceutical synthesis [2]. The ability of IPr-ligated palladium complexes to activate challenging aryl chlorides at room temperature is a direct consequence of the Dipp group preventing catalyst aggregation into inactive palladium black, all while maintaining a highly reactive, coordinatively unsaturated metal center [1].

Conclusion

The integration of 2,6-diisopropylphenyl wingtips into the NHC scaffold represents a masterclass in rational ligand design. By maximizing the buried volume (%V_bur) around the metal center, Dipp groups shut down associative and dissociative decomposition pathways, effectively immortalizing the active catalyst species. For drug development professionals and synthetic chemists, mastering the synthesis and application of IPr and its ring-expanded derivatives remains a critical competency for unlocking the next generation of complex molecular architectures.

References

  • Benchchem:The Pivotal Role of 2,6-Diisopropylaniline in the Synthesis of Advanced N-Heterocyclic Carbene Ligands: A Technical Guide.
  • TCI Chemicals:N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • SciSpace:Stereoelectronic Properties of 1,2,4-Triazole-Derived N-heterocyclic Carbenes - A Theoretical Study.
  • PMC:Ring-Expanded N-Heterocyclic Carbene (reNHC) Complexes: Applications in Transition Metal Catalysis.
  • PMC:Novel NHC-Based Au(I) Complexes as Precursors of Highly Pure Au(0) Nuggets under Oxidative Conditions.
  • RSC (ResearchGate):N-Heterocyclic Carbene Complexes: Decomposition Pathways.
  • PMC:Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands.

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Comprehensive Technical Guide on IPr Hydrochloride (CAS: 250285-32-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern organometallic chemistry and advanced drug development, N-heterocyclic carbenes (NHCs) have largely superseded traditional phosphine ligands due to their superior σ-donating properties and robust thermal stability. IPr hydrochloride —chemically known as 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride—serves as the premier bench-stable precursor to the highly active free IPr carbene.

As a Senior Application Scientist, I have observed that the successful deployment of IPr-based catalysts (such as Grubbs second-generation catalysts or PEPPSI-IPr palladium complexes) hinges entirely on understanding the physicochemical boundaries and safety profiles of this precursor .

Table 1: Physicochemical Properties of IPr·HCl
PropertyValue / DescriptionCausality / Relevance
CAS Number 250285-32-6Unique identifier for regulatory and procurement tracking.
Molecular Formula C₂₇H₃₇ClN₂Dictates the stoichiometric calculations for metal complexation.
Molecular Weight 425.05 g/mol High molecular weight necessitates precise mass measurements to avoid excess unreacted ligand.
Appearance White to pale reddish-yellow powderColorimetric deviations often indicate oxidation or impurities.
Melting Point 278 °C (dec.) to 293 °CHigh thermal stability allows for aggressive heating during catalyst synthesis without premature degradation.

Safety Data, Handling, and Hazard Mitigation

A critical aspect of working with IPr·HCl is navigating the discrepancies in hazard classifications across different chemical suppliers. While the compound is a stable salt, its biological and environmental interactions require rigorous mitigation strategies. According to comprehensive safety data sheets from leading suppliers like Sigma-Aldrich and TCI Chemicals , the compound exhibits significant acute toxicity and environmental hazards.

Table 2: Consolidated GHS Hazard Classifications
Hazard ClassCategorySignal WordH-CodeMitigation Strategy
Acute Toxicity (Oral) Category 2DangerH300Handle exclusively in a fume hood; mandate N95 particulate respirators to prevent dust ingestion.
Serious Eye Damage Category 1 / 2ADangerH318 / H319Mandate tight-fitting chemical safety goggles. The chloride salt can cause severe osmotic and pH-driven ocular damage.
Skin Irritation Category 2WarningH315Utilize double-layered nitrile gloves. The lipophilic diisopropylphenyl groups enhance dermal penetration.
STOT (Single Exposure) Category 3WarningH335Target organ: Respiratory system. Ensure local exhaust ventilation is active during weighing.
Aquatic Toxicity Acute 1 / Chronic 1WarningH410Do not discharge into sinks. Collect all halogenated and non-halogenated waste for specialized incineration.

Note: IPr·HCl is strictly incompatible with strong oxidizing agents, which can trigger exothermic degradation of the organic framework .

Structural Dynamics & The Causality of Steric Bulk

To leverage IPr·HCl effectively, one must understand why the 2,6-diisopropylphenyl substituents are present.

  • Steric Shielding (Percent Buried Volume, %V_bur): The bulky isopropyl groups project outward, creating a protective "umbrella" over the metal center once coordinated. This prevents bimolecular decomposition (e.g., formation of inactive metal dimers) and forces the reacting substrates into specific trajectories, enhancing enantioselectivity and reaction rates .

  • Electronic Push: The imidazolium core, once deprotonated at the C2 position, becomes a powerful σ-donor. This high electron density is transferred to the metal center, facilitating the oxidative addition of notoriously difficult substrates, such as unactivated aryl chlorides in cross-coupling reactions.

Experimental Protocol: Generation of Free IPr Carbene & Metal Complexation

The transformation of the bench-stable IPr·HCl salt into an active metal-NHC catalyst requires rigorous air-free techniques. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to the researcher.

Step-by-Step Methodology: In Situ Generation and Ligation

Step 1: System Preparation and Inert Atmosphere

  • Action: Flame-dry a Schlenk tube under a high-vacuum line, then backfill with ultra-pure Argon (repeat 3x).

  • Causality: The free carbene generated in Step 3 is exceptionally sensitive to moisture. Even trace water will rapidly protonate the C2 carbon, reverting the active carbene back to the inert imidazolium salt, killing the catalytic cycle before it begins.

Step 2: Stoichiometric Loading

  • Action: Inside an argon-filled glovebox, add 1.0 equivalent of IPr·HCl (425.05 mg, 1.0 mmol) and 1.1 equivalents of Potassium tert-butoxide (KOtBu) (123.4 mg, 1.1 mmol) to the Schlenk tube.

  • Causality: A slight excess of base ensures complete deprotonation. KOtBu is chosen because its bulky tert-butyl group prevents it from acting as a nucleophile; it functions strictly as a Brønsted base, avoiding unwanted ring-opening side reactions.

Step 3: Solvent Addition and Deprotonation

  • Action: Inject 10 mL of anhydrous, degassed tetrahydrofuran (THF) through a septum. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The initial cloudy suspension of the salt will gradually transition into a clear, slightly yellow solution as the highly soluble free carbene is formed.

  • Analytical Validation: An aliquot taken in C₆D₆ for ¹H NMR will show the complete disappearance of the highly deshielded C2-H proton singlet (typically found at ~10.0 ppm in the salt).

Step 4: In Situ Metal Complexation

  • Action: Add 0.5 equivalents of a metal precursor, such as [Pd(allyl)Cl]₂ (182.9 mg, 0.5 mmol), dissolved in 5 mL of THF. Stir for an additional 4 hours.

  • Causality: The highly nucleophilic free carbene attacks the palladium center, cleaving the chloride bridge of the dimer to form a monomeric, sterically protected Pd-NHC complex.

Visualizing the Catalytic Pathway

The logical progression from the stable chloride salt to the active catalytic cycle is mapped below.

IPr_Pathway IPr_HCl IPr·HCl Precursor CAS: 250285-32-6 Free_Carbene Free IPr Carbene (Highly Nucleophilic) IPr_HCl->Free_Carbene Deprotonation (pKa ~24) Base Strong Base (KOtBu / NaH) Base->Free_Carbene Facilitates H+ removal Active_Catalyst M-NHC Active Catalyst (Sterically Shielded) Free_Carbene->Active_Catalyst L-Type Coordination Metal_Precursor Metal Precursor (Pd, Ru, Au) Metal_Precursor->Active_Catalyst Ligand Substitution Catalytic_Cycle Catalytic Cycle (Cross-Coupling / Metathesis) Active_Catalyst->Catalytic_Cycle Substrate Activation

Figure 1: Logical workflow from IPr·HCl precursor to active M-NHC catalytic cycle.

References

To ensure absolute trustworthiness and reproducibility, the data and protocols synthesized in this whitepaper are grounded in the following verified supplier documentation and safety data sheets:

3. Methodological & Application

Application Notes and Protocols: IPr-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional organic materials.[2][3][4] The evolution of this methodology has been largely driven by the development of sophisticated ancillary ligands that modulate the reactivity and stability of the palladium catalyst.[3][5] Among the most successful and widely adopted ligands are N-heterocyclic carbenes (NHCs), with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) emerging as a particularly privileged ligand in this field.[6][7][8]

The IPr ligand possesses a unique combination of strong σ-donating ability and significant steric bulk.[4][6] The strong electron donation from the carbene center to the palladium atom facilitates the crucial oxidative addition step, even with challenging, electron-rich, or sterically hindered aryl chlorides.[4][9] Concurrently, the bulky 2,6-diisopropylphenyl "wingtips" of the IPr ligand promote the final reductive elimination step, which is often the rate-determining step, to release the desired arylamine product and regenerate the active Pd(0) catalyst.[4][10] This dual electronic and steric influence allows IPr-based catalysts to exhibit exceptional activity, broad substrate scope, and high functional group tolerance, often under milder reaction conditions than those required for phosphine-based systems.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of IPr-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for general and specific applications, and provide troubleshooting guidance to overcome common challenges.

Mechanistic Overview: The Role of the IPr Ligand

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12][13][14] The IPr ligand plays a critical role in modulating the efficiency of each of these elementary steps.

Buchwald-Hartwig Catalytic Cycle Pd(0)(IPr) Pd(0)(IPr) Ar-Pd(II)(IPr)-X Ar-Pd(II)(IPr)-X Pd(0)(IPr)->Ar-Pd(II)(IPr)-X Oxidative Addition (Ar-X) Ar-Pd(II)(IPr)-NHR'R'' Ar-Pd(II)(IPr)-NHR'R'' Ar-Pd(II)(IPr)-X->Ar-Pd(II)(IPr)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(IPr)-NR'R'' Ar-Pd(II)(IPr)-NR'R'' Ar-Pd(II)(IPr)-NHR'R''->Ar-Pd(II)(IPr)-NR'R'' Deprotonation (Base) Ar-Pd(II)(IPr)-NR'R''->Pd(0)(IPr) Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the IPr-catalyzed Buchwald-Hartwig amination.

Key Roles of the IPr Ligand:

  • Facilitation of Oxidative Addition: The strong σ-donating character of the IPr ligand increases the electron density on the palladium(0) center, which promotes the oxidative addition of the aryl halide (Ar-X).[4][9] This is particularly beneficial for the activation of less reactive aryl chlorides.

  • Stabilization of Catalytic Intermediates: The steric bulk of the IPr ligand helps to stabilize the monoligated palladium species, which are believed to be the active catalysts in the oxidative addition step.[9]

  • Promotion of Reductive Elimination: The steric hindrance imposed by the bulky diisopropylphenyl groups of the IPr ligand facilitates the C-N bond-forming reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[4][10][15] This steric pressure brings the aryl and amido groups in closer proximity within the palladium coordination sphere, lowering the energy barrier for product formation.

Recommended Reaction Conditions

The optimal conditions for an IPr-catalyzed Buchwald-Hartwig amination can vary depending on the specific substrates. However, the following table provides a general starting point for reaction optimization.

ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst [Pd(IPr)(allyl)Cl], [Pd(IPr)(cin)Cl], [Pd₂(dba)₃] + IPr·HCl, PEPPSI-IPrWell-defined Pd(II)-NHC precatalysts like [Pd(IPr)(allyl)Cl] or PEPPSI-IPr are often preferred for their air and moisture stability, and for providing a 1:1 Pd:ligand ratio, leading to more reproducible results. In-situ generation from a palladium source like Pd₂(dba)₃ and the IPr·HCl salt is also effective.[4]
Ligand IPr or related IPr-derived NHC ligands (e.g., IPr)IPr is a versatile and highly active ligand for a broad range of substrates.[6] For particularly challenging couplings, more sterically demanding derivatives like IPr may offer improved performance.[16]
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide are the most common choices.[4][17] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ can be effective, though they may require higher reaction temperatures.[18]
Solvent Toluene, Dioxane, THF, t-Amyl alcoholAnhydrous, deoxygenated solvents are crucial for catalyst stability and reactivity.[19] Toluene and dioxane are widely used.[17]
Temperature Room temperature to 110 °CMany IPr-catalyzed couplings proceed efficiently at elevated temperatures (e.g., 80-110 °C).[4] However, for highly reactive substrates, reactions can often be performed at or near room temperature.[5]
Catalyst Loading 0.5 - 2 mol %Low catalyst loadings are typically sufficient due to the high activity of the IPr-palladium system.[7]

Experimental Protocols

General Protocol for the IPr-Catalyzed Amination of an Aryl Chloride

This protocol provides a general procedure for the coupling of an aryl chloride with a primary or secondary amine using a well-defined Pd(II)-IPr precatalyst.

General Protocol Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd precatalyst, IPr ligand (if needed), and base to a Schlenk tube. B Evacuate and backfill with Argon (3x). A->B C Add aryl halide, amine, and anhydrous solvent via syringe. B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor reaction progress by TLC or GC/LC-MS. D->E F Cool to room temp. and quench with water. E->F G Extract with an organic solvent. F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: A streamlined workflow for the IPr-catalyzed Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., [Pd(IPr)(cin)Cl], 0.01 mmol, 1 mol %)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and sodium tert-butoxide under a counterflow of inert gas.[17]

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Addition of Reagents: Under the inert atmosphere, add the aryl halide (if solid) and the amine (if liquid) via syringe. If the aryl halide is a liquid, it can also be added via syringe. Finally, add the anhydrous toluene via syringe.[17]

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[17]

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[2] Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[19]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (due to oxygen or water contamination).[19] 2. Impure reagents. 3. Suboptimal base or solvent.[19]1. Ensure a rigorously inert atmosphere and use anhydrous, degassed solvents.[19] 2. Purify starting materials. Amines, in particular, can contain impurities that inhibit the catalyst.[20] 3. Screen different bases (e.g., KOtBu, LiHMDS) and solvents (e.g., dioxane, THF).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition. 2. Presence of water.[19]1. Use a well-defined precatalyst to ensure the active catalyst is generated cleanly.[20] Consider adding an extra equivalent of the IPr ligand. 2. Ensure all reagents and solvents are scrupulously dry.[19]
Difficulty with Sterically Hindered Substrates 1. Insufficient steric bulk of the ligand. 2. Inadequate reaction temperature.1. Consider using a more sterically demanding IPr derivative, such as IPr*. 2. Increase the reaction temperature.
Reaction Stalls 1. Catalyst deactivation. 2. Product inhibition.1. If palladium black is observed, this indicates catalyst decomposition.[19] Ensure an inert atmosphere. 2. Try running the reaction at a lower concentration.

Conclusion

The IPr-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of a wide array of arylamines. The unique steric and electronic properties of the IPr ligand enable the coupling of challenging substrates with high efficiency and functional group tolerance. By understanding the key reaction parameters and following the detailed protocols provided, researchers can confidently apply this powerful transformation in their synthetic endeavors, from small-scale discovery to process development. Careful attention to reaction setup, particularly the maintenance of an inert and anhydrous environment, is paramount to achieving optimal and reproducible results.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
  • The influential IPr: 25 years after its discovery. RSC Publishing.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. MilliporeSigma.
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI.
  • Scope of the Buchwald-Hartwig reaction mediated by IPr*-3. Isolated... ResearchGate.
  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI.
  • Novel Ligands for Transition-Metal Catalysis. Rutgers University.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Iodo-2-methylcyclopropane. Benchchem.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications.
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. ResearchGate.
  • Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. PubMed.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications.
  • Buchwald-Hartwig Amination. Wordpress.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. ACS Publications.
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc.
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Publications.
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles.

Sources

Advanced C–H Activation Methodologies Utilizing IPr-Metal Complexes: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of inert C–H bonds represents a paradigm shift in synthetic chemistry, enabling late-stage diversification of complex APIs and streamlined retrosynthetic logic. At the forefront of this field is the use of N-heterocyclic carbenes (NHCs)—specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)—as ancillary ligands for transition metals.

This application note provides an in-depth guide to IPr-metal catalyzed C–H activation methodologies. By dissecting the causality behind ligand selection and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic understanding required to scale and troubleshoot these advanced transformations.

Mechanistic Rationale: The IPr Advantage

The success of IPr in C–H functionalization is dictated by two fundamental physicochemical properties:

  • Strong σ-Donation: IPr is a highly electron-rich ligand. This intense electron donation increases the electron density at the metal center, facilitating the oxidative addition of the metal into unreactive C–H bonds.

  • Extreme Steric Encumbrance: With a percent buried volume (

    
    ) of approximately 33-35%, the massive diisopropylphenyl flanks of the IPr ligand force the metal center into lower coordination states. More importantly, this steric pressure destabilizes square-planar or octahedral intermediates, drastically lowering the activation energy required for challenging reductive elimination steps (e.g., C–O or C–C bond formation).
    

Protocol I: Palladium-Catalyzed C–H Oxygenation (Benzofuran Synthesis)

Context & Causality

In the synthesis of dibenzofurans via Pd(II)/Pd(0) catalysis, the catalytic cycle involves phenol-directed C–H activation followed by intramolecular C–O bond formation. The bottleneck of this reaction is the C–O reductive elimination from the Pd(II) intermediate. The introduction of the bulky IPr carbene ligand is crucial here; it compresses the C–Pd–O bond angle, mechanically forcing the reductive elimination to occur. Kinetic isotope effect (KIE) studies yielding


 confirm that this IPr-facilitated C–O reductive elimination is indeed the rate-determining step[1].

pd_cycle A Pd(0)-IPr Catalyst B Phenol Coordination & Oxidative Addition A->B Substrate + Oxidant C C-H Cleavage (CMD Mechanism) B->C Base / Carboxylate D C-O Reductive Elimination (Rate-Determining) C->D IPr Steric Pressure D->A Product Release

Figure 1: Palladium-IPr catalyzed C–H activation and C–O reductive elimination cycle.

Step-by-Step Methodology
  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(OAc)

    
     (5 mol%), IPr·HCl (10 mol%), and Ag
    
    
    
    CO
    
    
    (2.0 equiv).
  • Substrate Addition: Add the diaryl ether substrate (1.0 mmol) dissolved in anhydrous toluene (5.0 mL).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C in an oil bath for 16 hours under vigorous stirring. The Ag

    
    CO
    
    
    
    serves a dual purpose: acting as a base to generate the free carbene from IPr·HCl and functioning as the terminal oxidant to regenerate Pd(II).
  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

  • Self-Validation System: Analyze the crude mixture via GC-MS. A successful reaction will show >95% consumption of the starting material with a singular dominant peak corresponding to the cyclized dibenzofuran (

    
     relative to starting material). Absence of homocoupled dimers validates the efficiency of the IPr-driven reductive elimination.
    

Protocol II: Nickel-Catalyzed Enantioselective C–H Annulation

Context & Causality

Nickel offers unique reactivity profiles due to its smaller atomic radius, making it highly sensitive to the steric environment of the NHC ligand. By utilizing a modular, chiral version of the widely used IPr ligand, researchers have unlocked the highly stereoselective C–H annulation of N-heterocycles, such as 2- and 4-pyridones[2]. The bulky yet flexible scaffold of the chiral IPr analogue creates a rigid chiral pocket that dictates the facial approach of the alkyne during migratory insertion, ensuring exceptional enantioselectivity.

ni_pathway N1 Ni(0)-IPr Complex N2 Substrate Coordination N1->N2 N3 Oxidative Addition (C-H Activation) N2->N3 Directing Group N4 Alkyne Insertion N3->N4 Coupling Partner N5 Stereoselective Reductive Elimination N4->N5 Chiral IPr Control N5->N1 Annulated Product

Figure 2: Ni-IPr catalyzed enantioselective C–H annulation of N-heterocycles.

Step-by-Step Methodology
  • In Situ Catalyst Generation: In a glovebox, combine Ni(cod)

    
     (10 mol%) and the chiral IPr ligand (12 mol%) in anhydrous THF (2.0 mL). Stir for 30 minutes at room temperature until a deep color change indicates complexation.
    
  • Reaction Setup: Add the N-heterocycle substrate (0.5 mmol), the internal alkyne coupling partner (0.75 mmol), and AlMe

    
     (20 mol%) as a Lewis acid co-catalyst.
    
  • Execution: Seal the vial and heat at 80 °C for 24 hours. The Lewis acid accelerates the C–H cleavage step by coordinating to the directing group, while the chiral IPr controls the geometry of the subsequent alkyne insertion.

  • Workup: Quench the reaction with a few drops of methanol, filter through a silica plug, and concentrate.

  • Self-Validation System: Isolate the product via flash chromatography. Submit the purified product to Chiral HPLC analysis (e.g., Daicel Chiralpak AD-H column). A successful protocol will yield an enantiomeric excess (ee) of >95%, validating the structural integrity and stereocontrol of the chiral IPr pocket.

Protocol III: Iridium-Catalyzed C–H Borylation

Context & Causality

While bipyridine derivatives (like dtbpy) are the standard ligands for Ir-catalyzed C–H borylation, they can suffer from thermal degradation. Utilizing IPr·HCl in conjunction with a strong base (NaOt-Bu) generates a highly robust Ir-IPr complex. This system is capable of performing undirected C–H borylation at elevated temperatures (140 °C) with exceptional regioselectivity (>99:1)[3]. The robust Ir-NHC bond prevents catalyst decomposition, and the immense steric bulk of IPr directs the borylation exclusively to the least sterically hindered C–H bond (typically meta or para to existing substituents).

Step-by-Step Methodology
  • Pre-Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]

    
     (5 mol%), IPr·HCl (10 mol%), and NaOt-Bu (20 mol%) in methylcyclohexane (1.0 mL). Stir for 15 minutes to allow the base to deprotonate the imidazolium salt, generating the active Ir-IPr species.
    
  • Borylation: Add the arene substrate (0.50 mmol) and the boron source (e.g., diisopropylaminoborane, 1.0 mmol). Seal the vessel.

  • Execution: Heat the reaction mixture at 140 °C for 3 hours. The high temperature ensures rapid catalytic turnover, while the IPr ligand maintains the structural integrity of the active catalyst[3].

  • Pinacol Quench: Cool the mixture to room temperature and treat with pinacol (2.0 mmol) to convert the intermediate aminoborylated product to the stable pinacol ester. Stir for an additional 2 hours.

  • Self-Validation System: Obtain an

    
    B NMR spectrum of the crude reaction mixture. A sharp, distinct singlet at approximately 
    
    
    
    30–33 ppm confirms the formation of the arylboronate ester. Furthermore,
    
    
    H NMR should reveal a single regioisomer, validating the steric control exerted by the IPr ligand.

Quantitative Data Summary

The following table summarizes the expected catalytic efficiencies and selectivities of the IPr-metal complexes detailed in the protocols above.

Metal CatalystLigand SystemTransformationSubstrate ClassKey AdditivesExpected Yield (%)Regio/Stereo Selectivity
Pd(OAc)

IPr·HClC–H OxygenationDiaryl Ethers / PhenolsAg

CO

, O

85–95%Intramolecular (C–O)
Ni(cod)

Chiral IPrC–H AnnulationPyridones / IndolesAlMe

78–92%>95% ee
[Ir(OMe)(cod)]

IPr·HClC–H BorylationUnactivated ArenesNaOt-Bu70–88%>99:1 (meta/para)

References

1.[1] Mei, T.-S.; Kou, L. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PubMed Central (PMC). URL:[Link] 2.[2] Chatani, N. Nickel-Catalyzed Functionalization Reactions Involving C–H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C–F, C–O, C–S, and C–CN Bonds. Accounts of Chemical Research. URL:[Link] 3.[3] Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

IPr-mediated organocatalysis for benzoin condensation

Author: BenchChem Technical Support Team. Date: March 2026

[label="Benzoin Product\n(α-Hydroxy Ketone)", fillcolor="#FBBC05",

Catalytic cycle of IPr-mediated benzoin condensation via the Breslow intermediate.

Causality in Experimental Design

Successful implementation of IPr-mediated catalysis requires an understanding of the physical chemistry dictating the reaction:

  • Steric Shielding & The Wanzlick Equilibrium: Why choose IPr over smaller carbenes? The bulky 2,6-diisopropylphenyl (Dipp) flankers of IPr prevent the free carbene from undergoing deleterious dimerization into an inactive electron-rich olefin (the Wanzlick equilibrium).

  • Transition State Stabilization: Density Functional Theory (DFT) calculations reveal that the steric bulk of IPr significantly influences the energy barriers during the formation of the Breslow intermediate[1]. The hydrophobic pocket created by the Dipp groups forces the incoming second aldehyde into an optimal trajectory, accelerating the C-C bond formation and, in cross-benzoin reactions, enhancing diastereoselectivity under thermodynamic control[2].

  • Backbone Dynamics: Unsubstituted imidazole backbones (like IPr) exhibit lower energy barriers for Breslow intermediate formation compared to their C4/C5-methylated counterparts (e.g., IPrMe). Negative steric interactions between the backbone methyls and the N-aryl substituents in IPrMe severely hinder catalytic turnover[1],[3].

Quantitative Data: Catalyst Optimization

The table below summarizes the energy barriers and conversion efficiencies based on backbone substitution and steric bulk, highlighting why standard IPr is preferred over its methylated derivatives.

Table 1: Impact of NHC Structure on Benzoin Condensation

Catalyst Precursor N-Aryl Substituent Backbone Substitution Relative Energy Barrier (kcal/mol) Conversion (%)
IMes·HCl Mesityl None (C4/C5–H) Baseline >90%
IPr·HCl 2,6-Diisopropylphenyl None (C4/C5–H) +0.5 85%

| IPrMe·HCl | 2,6-Diisopropylphenyl | C4/C5–Dimethyl | +2.7 | <20% |

(Data synthesized from DFT and experimental NMR conversion studies[1],[3])

Self-Validating Experimental Protocol

Objective: Synthesize benzoin from benzaldehyde using in situ generated IPr.

Materials Required
  • IPr·HCl (Precatalyst, 5 mol%)

  • Potassium tert-butoxide (KOtBu) or DBU (Base, 5 mol%)

  • Benzaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Pre-reaction Setup (Inert Atmosphere) Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon three times.

  • Causality: Free carbenes are highly hygroscopic and oxygen-sensitive. Trace moisture will irreversibly protonate the Breslow intermediate or the free carbene back to the imidazolium salt, prematurely quenching the catalytic cycle.

Step 2: Catalyst Activation Add IPr·HCl (0.05 equiv) and KOtBu (0.05 equiv) to the flask. Inject anhydrous THF (to achieve 0.5 M relative to the aldehyde) and stir at room temperature for 15 minutes.

  • Self-Validation: The cloudy suspension will transition to a pale yellow, homogeneous solution. This visual cue indicates the successful deprotonation of the imidazolium salt and the generation of the active free IPr carbene.

Step 3: Electrophile Addition Dropwise add freshly distilled benzaldehyde (1.0 equiv).

  • Causality: Benzaldehyde readily oxidizes to benzoic acid in air. Distillation removes this acidic impurity, which would otherwise neutralize the basic catalyst and halt the reaction.

Step 4: Reaction Progression & Monitoring Stir the mixture at room temperature for 12–24 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 4:1). The aldehyde starting material (

    
    ) will gradually disappear, replaced by the more polar benzoin product (
    
    
    
    ).

Step 5: Workup & Isolation Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol.

Step 6: Analytical Validation (NMR) Analyze the purified product via


H NMR (CDCl₃).
  • Self-Validation: Confirm product formation by the complete disappearance of the characteristic aldehyde proton (

    
    10.0 ppm) and the appearance of the benzoin methine proton (CH-OH) at 
    
    
    
    5.9 ppm, alongside the hydroxyl proton at
    
    
    4.5 ppm[1].

References

  • Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. Nature Communications. 4

  • Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews - ACS Publications. 5

  • Impact of Backbone Substitution on Organocatalytic Activity of Sterically Encumbered NHC in Benzoin Condensation. Molecules (via PMC/NIH).1

  • Theoretical Study of Diastereoselective NHC-Catalyzed Cross-Benzoin Reactions. NSF Public Access Repository. 2

Sources

Nickel-IPr catalyzed Kumada coupling protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Nickel-IPr Catalyzed Kumada-Tamao-Corriu Cross-Coupling

Executive Summary & Scientific Rationale

Transition-metal-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry. While palladium has historically dominated this space, nickel-catalyzed cross-coupling reactions have emerged as powerful, cost-effective alternatives[1]. Nickel’s lower electronegativity and higher redox potential facilitate the activation of traditionally challenging electrophiles, such as unactivated aryl chlorides and phenol-derived C–O bonds (ethers, sulfamates, tosylates)[1].

The Kumada-Tamao-Corriu (KTC) coupling—which utilizes highly reactive Grignard reagents—benefits immensely from the implementation of bulky N-heterocyclic carbene (NHC) ligands. Specifically, the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand and its sterically expanded derivatives (e.g., IPr*OMe) provide the ideal balance of strong σ-donation (accelerating oxidative addition into inert bonds) and immense steric bulk (driving rapid reductive elimination)[2][3].

Mechanistic Causality: Why Ni-IPr?

The choice of the precatalyst and ligand dictates the reaction pathway and prevents undesired side reactions.

  • The Throw-Away Ligand: Using (IPr)Ni(allyl)Cl provides a well-defined, easily activated Ni(II) source. The allyl group acts as a "throw-away" ligand; upon initial reaction with the Grignard reagent, it undergoes reductive elimination to generate the highly active, coordinatively unsaturated [Ni(0)(IPr)] species[2][4].

  • The Fluoride Effect & Steric Shielding: In more sterically congested systems utilizing aryl sulfamates, the combination of NiF2 and IPr*OMe is employed. The causality here is two-fold: the fluoride counterion suppresses the undesired background homocoupling of the Grignard reagent, while the massive ortho-diphenyl wingtips of IPrOMe protect the nickel center from unselective C–O or S–N bond cleavages[3][5]. Furthermore, weak arene coordination of the bulky IPr ligand to the Ni(0) center facilitates precatalyst stabilization[6].

G Precat (IPr)Ni(allyl)Cl Precatalyst Ni0 [Ni(0)(IPr)] Active Catalyst Precat->Ni0 Grignard Activation OxAdd [Ni(II)(IPr)(Ar)(X)] Oxidative Addition Ni0->OxAdd + Ar-X TransMet [Ni(II)(IPr)(Ar)(R)] Transmetalation OxAdd->TransMet + R-MgX TransMet->Ni0 Catalyst Regeneration RedElim Ar-R Cross-Coupled Product TransMet->RedElim Reductive Elimination

Catalytic cycle of Ni-IPr mediated Kumada coupling highlighting key intermediate states.

Quantitative Data & Substrate Scope

The following table summarizes the optimized parameters for various electrophile classes using Ni-IPr and related catalytic systems to achieve high turnover frequencies (TOF)[2][7][8].

Electrophile ClassGrignard ReagentOptimal Catalyst SystemCatalyst LoadingConditionsAvg. Yield
Heteroaryl Chlorides Aryl-MgBr(IPr)Ni(allyl)Cl0.1 – 1.0 mol%RT, 2–4 h90–99%
Aryl Ethers (Anisoles) Aryl-MgBr(IPr)Ni(allyl)Cl5.0 mol%60 °C, 12 h85–95%
Aryl Sulfamates Alkyl/Aryl-MgBrNiF₂ / IPrOMe5.0 – 10 mol%66 °C, 20 h80–92%
Aryl Tosylates Aryl-MgBr[Ni(IPrOMe)CpCl]5.0 mol%66 °C, 20 h85–98%

Experimental Protocols

Protocol A: Coupling of Heteroaromatic Chlorides using (IPr)Ni(allyl)Cl

Self-Validating Metric: The reaction mixture should transition from a pale yellow/orange (precatalyst) to a deep, dark homogeneous solution upon the addition of the Grignard reagent, indicating the successful formation of the active Ni(0) species.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (IPr)Ni(allyl)Cl (0.1–1.0 mol% relative to the electrophile)[2].

  • Substrate Addition: Add the heteroaromatic chloride (1.0 mmol) to the tube. If the substrate is a solid, add it directly; if liquid, add it via a microsyringe outside the glovebox under a positive nitrogen flow.

  • Solvation: Add 2.0 mL of anhydrous, degassed THF.

  • Grignard Addition: Cool the mixture to 0 °C. Dropwise, add the aryl Grignard reagent (1.2 mmol, typically 1.0 M in THF) over 2 minutes. Causality: Controlled addition prevents local concentration spikes that lead to undesired Grignard homocoupling.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc).

Protocol B: Coupling of Aryl Sulfamates utilizing NiF₂ and IPr*OMe

Self-Validating Metric: The use of NiF₂ requires pre-complexation. A distinct color change during the initial stirring of NiF₂ and IPrOMe·HCl confirms the generation of the active ligated complex prior to electrophile introduction.*

  • Pre-complexation: In a glovebox, weigh NiF₂ (10 mol%) and IPr*OMe·HCl (20 mol%) into a reaction vial equipped with a magnetic stir bar[5].

  • Solvation: Add 2.5 mL of anhydrous THF and stir for 10 minutes to ensure adequate mixing and pre-complexation.

  • Electrophile Addition: Add the aryl sulfamate (0.25 mmol).

  • Cross-Coupling: Outside the glovebox, under nitrogen, heat the mixture to 66 °C. Rapidly add the Grignard reagent (0.50 mmol, 2.0 equiv.) dropwise over 1–2 seconds. Causality: Rapid addition in this specific protocol saturates the active catalyst, outcompeting the background homocoupling pathway which is already suppressed by the fluoride ions[7].

  • Completion: Stir at 66 °C for 20 hours.

  • Workup: Cool to room temperature, quench with MeOH (1 mL), and filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via chromatography.

Workflow Step1 Glovebox Setup Weigh Ni cat & NHC Step2 Solvent Addition Anhydrous THF Step1->Step2 Step3 Electrophile Add Ar-X/Ar-O Step2->Step3 Step4 Grignard Addition Dropwise or Rapid Step3->Step4 Step5 Reaction Stir at RT or 66°C Step4->Step5 Step6 Quench & Extract NH4Cl / EtOAc Step5->Step6

Step-by-step experimental workflow for Ni-IPr catalyzed Kumada cross-coupling protocols.

Troubleshooting & Field-Proven Insights

  • Grignard Titration: Always titrate Grignard reagents prior to use (e.g., using iodine and LiCl). Inaccurate Grignard stoichiometry is the leading cause of incomplete conversion in KTC couplings.

  • Moisture Sensitivity: Ni(0) intermediates are exceptionally sensitive to protonation. Ensure THF is freshly distilled over Na/benzophenone or passed through an activated alumina solvent purification system.

  • Ligand Sterics: If coupling fails with standard IPr, upgrading to IPr* or IPr*OMe often restores reactivity. This is especially true for C–O electrophiles, due to the enhanced arene-induced precatalyst stabilization provided by the extended wingtips[6][8].

References

  • Kumada-Tamao-Corriu Coupling of Heteroaromatic Chlorides and Aryl Ethers Catalyzed by (IPr)Ni(allyl)Cl. Organic Chemistry Portal.2

  • C(sp3) nickel-catalyzed Kumada–Corriu and Buchwald–Hartwig cross-coupling of aryl sulfamates enabled by sterically-demanding, electron-rich IPrOMeN-heterocyclic carbenes*. RSC Publishing. 3

  • IPr and Its Analog for Arene-Induced Precatalyst Activation and Stabilization in Ni-Catalyzed Kumada–Tamao–Corriu Coupling of Unactivated Aryl Halides*. Organometallics - ACS Publications. 6

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC. 1

  • Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace. 4

  • Enhanced Activity of Bulky N-Heterocylic Carbenes in Nickel–NHC Catalyzed Kumada–Corriu Cross-Coupling of Aryl Tosylates. RSC Publishing. 8

Sources

Polymerization catalysts stabilized by 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary

The N-heterocyclic carbene (NHC) ligand 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has fundamentally transformed the landscape of catalytic polymerization. Characterized by its immense steric bulk—often quantified by a high percent buried volume (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


)—and profound 

-donating capabilities, IPr stabilizes highly reactive metal centers while simultaneously labilizing trans-coordinated ligands.

As a Senior Application Scientist, I have designed this guide to move beyond theoretical overviews. Here, we dissect the mechanistic causality behind IPr's efficacy and provide self-validating, field-tested protocols for two critical workflows: Ring-Opening Metathesis Polymerization (ROMP) using IPr-Ruthenium complexes, and Ring-Opening Polymerization (ROP) of cyclic esters using IPr as an organocatalyst.

Mechanistic Causality: Why IPr?

To optimize a polymerization protocol, one must understand the thermodynamic and kinetic role of the catalyst's ligands. IPr is not merely a spectator; it actively dictates the reaction pathway:

  • The "Steric Fence" Effect (Bimolecular Decomposition Prevention): In Ru-catalyzed ROMP, the active propagating species is a highly reactive 14-electron ruthenacyclobutane intermediate. The massive 2,6-diisopropylphenyl flanking groups of IPr create a protective steric umbrella over the metal center. This prevents bimolecular coupling of two ruthenium carbenes—a primary degradation pathway that prematurely terminates living polymerizations[1].

  • Trans-Effect Labilization: IPr's strong

    
    -donation significantly increases the electron density at the metal center. In precatalysts (e.g., Grubbs 2nd Generation variants), this trans-effect accelerates the dissociation of the labile phosphine or pyridine ligand, rapidly generating the active 14-electron species and ensuring fast, uniform initiation rates. This is the physical cause behind the exceptionally low polydispersity indices (PDI < 1.1) observed in IPr-mediated ROMP.
    
  • Nucleophilic Activation in Organocatalysis: In metal-free ROP of lactides, IPr acts as a potent nucleophile. It directly attacks the monomer's carbonyl carbon, forming a transient zwitterionic acylimidazole intermediate. The steric bulk of IPr prevents unwanted transesterification (back-biting) during chain propagation, ensuring high end-group fidelity[2].

Workflow 1: Aqueous Ring-Opening Metathesis Polymerization (ROMP)

Conducting ROMP in aqueous media is highly desirable for biomedical applications (e.g., ROMP-induced self-assembly for drug delivery). However, Ru-alkylidenes are prone to hydroxide-induced decomposition.

Expert Insight: Recent studies demonstrate that aqueous ROMP is highly sensitive to chloride ion concentration. Hydroxide or water can displace the chloride ligands on the Ru center, generating a metathesis-inactive Ru-(OH)n complex. Causality: By artificially increasing the chloride concentration (e.g., adding NaCl or TBAC), Le Chatelier's principle drives the equilibrium back toward the active dichloro-Ru species, dramatically extending catalyst lifetime and monomer conversion[3][4].

Protocol: Salt-Stabilized Aqueous ROMP of Norbornene Derivatives

This protocol incorporates an internal validation mechanism (EVE quenching) to verify the living nature of the polymerization.

Reagents:

  • Monomer: Water-soluble exo-norbornene derivative (e.g., PEGylated norbornene) (0.5 M)

  • Catalyst: IPr-stabilized water-soluble Ru-alkylidene (1 mol% relative to monomer)

  • Solvent: Degassed

    
    /THF mixture (9:1 v/v)
    
  • Additive: Tetrabutylammonium chloride (TBAC) (80 mM)

  • Terminating Agent: Ethyl vinyl ether (EVE)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, dissolve the norbornene monomer in the

    
    /THF solvent mixture. Add TBAC to achieve an 80 mM concentration. Rationale: TBAC suppresses the formation of the inactive Ru-(OH)n complex[4].
    
  • Initiation: Inject the IPr-Ru catalyst solution rapidly under vigorous stirring at 20 °C.

  • Propagation & Monitoring: Allow the reaction to proceed for 30 minutes. The IPr ligand ensures rapid initiation, meaning all polymer chains grow simultaneously.

  • Self-Validating Termination: Quench the reaction by adding an excess of EVE (100 equivalents relative to Ru). Stir for 30 minutes. Validation: EVE reacts with the living Ru-carbene to form a stable Fischer carbene, cleanly cleaving the Ru from the polymer chain and installing a terminal methylene group. If the catalyst had decomposed prematurely, this end-group would be absent in

    
    H NMR analysis[4].
    
  • Isolation: Precipitate the polymer into cold diethyl ether, filter, and dry under vacuum.

Aqueous_ROMP N1 IPr-Ru Precatalyst (Aqueous Media) N2 Chloride Displacement (Inactive Ru-OH) N1->N2 -Cl, +OH (Degradation) N3 Active 14e- Species (Stabilized by Cl- salts) N1->N3 Initiation N2->N1 +TBAC (Rescue) N4 Norbornene Coordination & Cycloaddition N3->N4 + Monomer N5 Propagating Polymer Chain (Living Carbene) N4->N5 Ring Opening N5->N4 Propagation N6 EVE Quenching (Methylene End-Group) N5->N6 Termination

Fig 1: IPr-Ru catalyzed aqueous ROMP pathway highlighting chloride-mediated stabilization.

Workflow 2: Organocatalytic Ring-Opening Polymerization (ROP)

While IPr is sterically too encumbered to efficiently polymerize


-caprolactone at room temperature, it is a highly effective, metal-free organocatalyst for the living ROP of lactide (LA)  and cyclic carbonates[2][5]. Using IPr eliminates heavy metal toxicity, which is critical for FDA-approved biomedical implants.
Protocol: Immortal ROP of Lactide using IPr

This protocol utilizes an alcohol initiator to control molecular weight and validate end-group fidelity.

Reagents:

  • Monomer: L-Lactide (recrystallized and sublimed) (1.0 M)

  • Catalyst: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 M)

  • Initiator: Benzyl alcohol (BnOH) (0.01 M to 0.1 M, depending on target Mw)

  • Solvent: Anhydrous, degassed THF

Step-by-Step Procedure:

  • Catalyst/Initiator Complexation: In a glovebox, dissolve IPr and Benzyl alcohol in THF. Stir for 5 minutes. Rationale: The alcohol acts as both the initiator and the chain transfer agent in "immortal" ROP[6].

  • Monomer Addition: Add L-Lactide to the solution. The IPr catalyst nucleophilically attacks the lactide, activating it via a zwitterionic intermediate[2].

  • Propagation: Stir at room temperature for 1–2 hours. The bulky diisopropylphenyl groups of IPr shield the propagating chain end, preventing intermolecular transesterification.

  • Termination & Validation: Quench with a drop of acetic acid. Precipitate in cold methanol. Validation: Perform

    
    H NMR on the purified polymer. The integration ratio of the terminal benzyl protons (from BnOH) to the polymer backbone protons must perfectly match the theoretical molecular weight, proving a highly controlled, living system without side reactions.
    

Organocatalytic_ROP A IPr Organocatalyst + Lactide Monomer B Nucleophilic Attack (Acylimidazole Formation) A->B C Zwitterionic Intermediate B->C Ring Opening D Protonation by Benzyl Alcohol C->D + ROH E Alkoxide Attack & Chain Extension D->E Catalyst Release E->A Catalytic Turnover

Fig 2: Monomer-activated zwitterionic mechanism for IPr-catalyzed ROP of lactide.

Quantitative Data Presentation

The structural parameters of the IPr ligand directly correlate with the macroscopic properties of the synthesized polymers. The table below summarizes expected outcomes based on validated literature parameters for IPr-stabilized systems[7][2][3].

Catalytic SystemMonomerSolvent / ConditionsConversion (%)

(kDa)
Dispersity (PDI)Mechanism / Notes
IPr-Ru (Grubbs II) NorborneneTHF, 20 °C, 30 min> 99%45.01.05 - 1.10ROMP; Highly controlled living polymerization.
IPr-Ru (Grubbs II) Norbornene

/THF (9:1) + 80mM TBAC
> 95%42.51.15Aqueous ROMP; Salt addition prevents Ru-(OH)n formation.
IPr (Organocatalyst) L-LactideTHF, 20 °C, 2 h> 98%15.0 - 50.01.08 - 1.12ROP; Zwitterionic intermediate; Metal-free.
IPr-V(III) Complex NorborneneToluene +

~ 85%2.031.30ROMP; Narrow distribution indicating chain uniformity.
IPr-Ni(II) Complex NorborneneToluene + MAO~ 90%> 200.0> 2.0Vinyl-Addition; Yields distinct high-Tg microstructure.

References

  • ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Source: Google Patents (KR20120046277A)
  • Source: Google Patents (CN102574997A)
  • N-Heterocyclic Carbenes for the Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Source: Macromolecules (ACS Publications) URL:[Link]

  • It is Better with Salt: Aqueous Ring-Opening Metathesis Polymerization at Neutral pH Source: Journal of the American Chemical Society (JACS) / NIH URL:[Link]

  • Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media Source: CaltechAUTHORS URL:[Link]

Sources

4. Troubleshooting & Optimization

Advanced Troubleshooting Center: IPr-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) palladium catalysis. As a Senior Application Scientist, I have designed this guide to move beyond generic "try a different solvent" advice. Here, we will dissect the mechanistic causality behind low yields in cross-coupling reactions utilizing the benchmark IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its precatalysts, such as Pd-PEPPSI-IPr and[Pd(IPr)(cin)Cl].

By understanding the delicate balance between steric bulk, oxidative addition, and catalyst degradation, you can transform failing reactions into robust, self-validating experimental systems.

Module 1: Mechanistic Diagnostics & Root Cause Analysis (FAQs)

Q1: My Suzuki-Miyaura reaction stalls at 40% conversion, and I observe a black precipitate in the flask. Why is my Pd-IPr catalyst dying? Causality: The black precipitate is elemental palladium (Pd nanoparticles). While IPr is a strong σ-donor designed to stabilize the metal center, Pd-NHC complexes are susceptible to irreversible degradation via R-NHC coupling (where R = aryl, alkyl, or heteroatom)[1]. This side reaction causes the reductive elimination of the NHC ligand itself, cleaving the M-NHC bond to form an azolium salt. This leaves a ligandless Pd(0) species that rapidly agglomerates into inactive nanoparticles[2]. Solution: Catalyst death via R-NHC coupling occurs when the intermediate Pd(II) species is trapped in the cycle for too long. To suppress this, you must accelerate the transmetalation step. Switch to a more soluble or stronger base (e.g., from K₂CO₃ to KOtBu) or increase the concentration of the nucleophile.

Q2: I am using a standard Pd-PEPPSI-IPr precatalyst for a sterically hindered ortho-substituted aryl chloride, but I recover 90% unreacted starting material. How do I adjust the steric environment? Causality: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system relies on the dissociation of the 3-chloropyridine "throw-away" ligand to generate the active 12-electron monoligated Pd(0)-IPr species[3]. For extremely hindered substrates, the standard IPr ligand (Percent Buried Volume, %Vbur ≈ 36.7% - 44.7%) might be too bulky to permit the initial oxidative addition of a di-ortho-substituted halide[4][5]. Solution: You must evaluate the rate-limiting step. If oxidative addition is failing (starting material remains intact), step down to a slightly less bulky ligand like IMes (%Vbur ≈ 34%). Conversely, if oxidative addition is successful but the cycle stalls before product formation, upgrading to a highly hindered, peralkylated ligand like IPr# (%Vbur > 50%) can provide the necessary steric pressure to force the final C-C reductive elimination[6].

Q3: I am observing high levels of homocoupling (Ar-Ar) instead of the desired cross-product. How can I suppress this? Causality: Homocoupling in Suzuki reactions typically results from oxygen ingress (aerobic homocoupling of the boronic acid) or a severe mismatch in the rates of oxidative addition and transmetalation. Solution: Beyond rigorous degassing, transitioning to a solvent-free, microwave-assisted protocol using PEPPSI-IPr has been shown to drastically reduce homocoupling side reactions while achieving full conversion in minutes[7].

Module 2: Logical Workflows & Decision Trees

To systematically diagnose your low yields, follow the mechanistic pathways and troubleshooting logic outlined in the diagrams below.

CatalyticCycle Precatalyst Pd-PEPPSI-IPr Precatalyst (Stable Pd(II) state) Activation Activation: Loss of 3-Cl-Pyridine Reduction to Pd(0) Precatalyst->Activation ActiveCat Active Monoligated Pd(0)-IPr Activation->ActiveCat OxAdd Oxidative Addition (Ar-X inserts into Pd) ActiveCat->OxAdd TransMet Transmetalation (Nucleophile + Base) OxAdd->TransMet Degradation Degradation: R-NHC Coupling (Ligand Cleavage & Pd Black) OxAdd->Degradation Stalled Transmetalation RedElim Reductive Elimination (C-C Product Formation) TransMet->RedElim RedElim->ActiveCat Regeneration

Fig 1: Pd-IPr Catalytic Cycle and R-NHC Coupling Degradation Pathway.

DecisionTree Start Low Yield Detected CheckSM Check Starting Material (GC-MS / TLC) Start->CheckSM HighSM High Unreacted SM (Failed Ox. Addition) CheckSM->HighSM LowSM Low Unreacted SM (Failed TransMet/RedElim) CheckSM->LowSM Action1 Increase Temp OR Switch to IMes Ligand HighSM->Action1 CheckByprod Analyze Byproducts LowSM->CheckByprod Homocoupling High Homocoupling CheckByprod->Homocoupling PdBlack Pd Black Precipitate CheckByprod->PdBlack Action2 Degas Solvents OR Use Microwave Protocol Homocoupling->Action2 Action3 Optimize Base OR Use Bulkier IPr# Ligand PdBlack->Action3

Fig 2: Decision Tree for Troubleshooting Low Yields in IPr-Catalyzed Reactions.

Module 3: Quantitative Data & Ligand Benchmarking

Selecting the correct NHC ligand based on its steric profile is critical. The Percent Buried Volume (%Vbur) quantifies the amount of the metal's coordination sphere occupied by the ligand. Use this table to benchmark your current system and select an alternative if you are facing mechanistic bottlenecks[4][5][6][8].

NHC LigandEstimated %VburSteric ProfilePrimary Troubleshooting Use Case
IMes ~ 34.0%LowResolving failed oxidative addition with highly hindered di-ortho-substituted aryl halides.
IPr ~ 36.7% - 44.7%Moderate-HighThe benchmark standard. Optimal balance for general Suzuki, Buchwald-Hartwig, and Heck couplings.
IPrBr ~ 37.0%Distorted BulkModulating electronic properties (σ-donation) while maintaining a similar steric profile to IPr.
IPr* ~ 50.0%Very HighAccelerating reductive elimination in sluggish reactions; highly stabilizing against degradation.
IPr# > 52.0%ExtremeResolving failed C-O/C-N bond activations; forces reductive elimination via intense steric pressure.

Module 4: Experimental Protocols

Protocol A: Standardized Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling

Use this protocol if you are experiencing high homocoupling, slow reaction times, or solvent-induced catalyst degradation[7].

1. Reagent Preparation & Homogenization:

  • In a mortar or milling jar, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Causality: Grinding ensures intimate physical contact between the solid reagents, which is mandatory for solvent-free kinetics.

2. Catalyst Integration:

  • Add Pd-PEPPSI-IPr (1 mol%) to the mixture and gently mix until a uniform color is achieved. Transfer the solid mixture to a microwave-safe reaction vial equipped with a stir bar.

3. Microwave Irradiation:

  • Place the vial in a dedicated laboratory microwave reactor. Irradiate at 110°C for exactly 10 minutes.

  • Validation Checkpoint: The rapid heating profile forces the 3-chloropyridine ligand to dissociate immediately, creating a high burst of active Pd(0)-IPr that outcompetes the slower aerobic homocoupling pathways.

4. Workup & Analysis:

  • Cool to room temperature. Extract the solid residue with Ethyl Acetate (3 × 10 mL) and filter through a short pad of Celite to remove the carbonate salts and spent palladium.

  • Analyze the crude mixture via GC-MS. The absence of the aryl halide validates successful oxidative addition.

Protocol B: Base and Solvent Optimization for Sluggish Acyl Cross-Couplings

Use this protocol when utilizing [Pd(IPr)(cin)Cl] or Pd-PEPPSI-IPr for challenging substrates (e.g., amides or esters) where Pd black precipitation is observed[9].

1. Pre-mixing Strategy:

  • In a glovebox or under strict Schlenk conditions, combine the Pd-PEPPSI-IPr precatalyst (2 mol%) and a mild carbonate base (e.g., K₂CO₃, 3.0 equiv) in anhydrous dioxane or isopropanol (0.2 M).

2. Substrate Addition:

  • Add the electrophile and the nucleophilic coupling partner. Seal the vessel.

3. Thermal Activation & Monitoring:

  • Heat the reaction to 80°C – 120°C (depending on the activation barrier of the specific bond).

  • Validation Checkpoint: Monitor the reaction visually at the 30-minute mark. If the solution remains a clear yellow/orange, the catalytic cycle is stable. If a black mirror forms on the glass, transmetalation is too slow, leading to R-NHC coupling. In the next iteration, switch the solvent to a more polar medium (like MeOH) to increase base solubility and accelerate transmetalation.

References
  • The influential IPr: 25 years after its discovery, RSC Publishing.[Link]

  • The key role of R–NHC coupling (R = C, H, heteroatom) and M–NHC bond cleavage in the evolution of M/NHC complexes, RSC Publishing.[Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions, MDPI.[Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr, Organic Chemistry Portal / Synlett.[Link]

  • N-Acylphthalimides: Efficient Acyl Coupling Reagents in Suzuki–Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd–PEPPSI Precatalysts, MDPI.[Link]

  • Addressing Reversibility of R–NHC Coupling on Palladium: Is Nano-to-Molecular Transition Possible for the Pd/NHC System?, ACS Publications.[Link]

  • Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions, NIH / PMC.[Link]

  • Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction, SciSpace.[Link]

  • [IPr–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions, ResearchGate.[Link]

Sources

Technical Support Center: Resolving Moisture and Impurity Challenges in Hygroscopic IPr Salts

Author: BenchChem Technical Support Team. Date: March 2026

1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) is a cornerstone precursor for N-heterocyclic carbene (NHC) ligands used in transition metal catalysis. However, its inherent hygroscopicity and tendency to trap colored polymeric impurities during cyclization often compromise downstream organometallic synthesis[1]. This technical guide provides authoritative troubleshooting workflows and self-validating protocols to help researchers achieve anhydrous, high-purity IPr salts.

Section 1: Diagnostic FAQs (Understanding Causality & Mechanisms)

Q1: Why does my IPr·HCl synthesis yield a brown, gummy resin instead of a white powder? A: The condensation of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and an acid source (like HCl or TMSCl) generates water as a byproduct. If this water is not removed, it separates into droplets that accumulate acid and reactive intermediates, leading to the formation of brown polymeric resins. To prevent this, the water of condensation must be managed via azeotropic removal or by using a co-solvent like THF to ensure homogeneous dissolution.

Q2: Why is moisture so detrimental to IPr·HCl, and how does it affect carbene generation? A: IPr·HCl is highly hygroscopic[1]. When deprotonating the imidazolium salt with strong, moisture-sensitive bases (e.g., KOtBu or NaH) to generate the free NHC, any residual water will rapidly quench the base, forming hydroxides[2]. This not only lowers the yield of the free carbene but can also lead to the immediate hydrolysis of the sensitive metal complexes you are trying to synthesize.

Q3: Can I permanently reduce the hygroscopicity of the IPr salt without altering its steric profile? A: Yes. The hygroscopic nature is largely dictated by the chloride counterion[1]. Exchanging the chloride for a less coordinating, bulkier anion such as tetrafluoroborate (BF4⁻) or hexafluorophosphate (PF6⁻) yields IPr·HBF4 or IPr·HPF6, which are well-behaved, non-hygroscopic solids that can be easily handled in air and purified by recrystallization[1][3].

Section 2: Troubleshooting Workflow for IPr Salt Purification

IPr_Purification Start Crude IPr·HCl (Hygroscopic & Impure) CheckWater Is water the primary contaminant? Start->CheckWater Azeotrope Azeotropic Distillation (Toluene/Ethyl Acetate) CheckWater->Azeotrope High Moisture Vacuum High-Vacuum Drying (150 °C, 10 h) CheckWater->Vacuum Trace Moisture CheckImpurity Are there brown/colored polymeric impurities? CheckWater->CheckImpurity Dry but Impure Azeotrope->CheckImpurity Vacuum->CheckImpurity Wash Trituration / Washing (Cold Acetone/Ether) CheckImpurity->Wash Yes Exchange Counterion Exchange (e.g., to HBF4) CheckImpurity->Exchange Highly Hygroscopic Pure Pure, Anhydrous IPr Precursor CheckImpurity->Pure No Wash->Pure Exchange->Pure

Diagnostic workflow for the purification and dehydration of crude IPr salts.

Section 3: Self-Validating Experimental Protocols

Protocol A: Azeotropic Dehydration and High-Vacuum Drying (Physical Moisture Removal)

Causality: Azeotropic distillation exploits the formation of a low-boiling binary mixture (e.g., water/toluene or water/ethyl acetate) to drive off water at temperatures below its normal boiling point[4]. Subsequent high-vacuum drying ensures the removal of trace solvent molecules trapped deep within the crystal lattice[2].

Step-by-Step Methodology:

  • Initial Wash: Suspend the crude, moist IPr·HCl in cold acetone or diethyl ether (approx. 5 mL/g) to dissolve colored organic impurities. Filter the suspension until the washing phase remains bright yellow or colorless[5].

  • Azeotropic Distillation: Transfer the semi-dry solid to a round-bottom flask. Add anhydrous toluene (10 mL/g of salt). Equip the flask with a Dean-Stark apparatus[4][6].

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The water-toluene azeotrope will co-distill and separate in the trap. Continue until no more water droplets collect[6].

  • Concentration: Allow the mixture to cool, then remove the toluene in vacuo[2].

  • High-Vacuum Baking: Transfer the off-white solid to a Schlenk flask. Apply high vacuum (< 0.1 mmHg) and heat the flask in an oil bath at 150 °C for 10 to 12 hours[2].

Self-Validation Check: The resulting powder should be free-flowing and pristine white. If the powder clumps upon cooling under an inert atmosphere, moisture is still present, and the baking step must be extended.

Protocol B: Chemical Counterion Exchange (Permanent Hygroscopicity Resolution)

Causality: Replacing the hard, hydrophilic chloride ion with a softer, larger anion (like BF4⁻) disrupts the hydrogen-bonding network that traps water, rendering the resulting salt non-hygroscopic[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude IPr·HCl in a minimum volume of deionized water or a methanol/water mixture[3].

  • Exchange: Slowly add a 1.2 molar equivalent of aqueous HBF4 (or KPF6 dissolved in water) to the stirring solution[1][3].

  • Precipitation: A white precipitate of IPr·HBF4 (or IPr·HPF6) will immediately form due to its low solubility in water. Stir for 30 minutes to ensure complete exchange[3].

  • Filtration and Wash: Filter the solid and wash thoroughly with cold water (3 × 15 mL) to remove residual HCl and unreacted salts[3].

  • Recrystallization: Recrystallize the solid from hot isopropanol to obtain analytically pure, non-hygroscopic crystals[1].

Self-Validation Check: The recovered crystals should not gain mass when exposed to ambient laboratory air for 24 hours, confirming the successful elimination of hygroscopicity.

Section 4: Quantitative Data & Method Comparison

Purification MethodTarget ImpurityResidual Water ContentTypical Yield RecoveryProcessing Time
Cold Acetone Wash Colored ResinsUnchanged85 - 95%1 hour
Azeotropic Distillation Bulk Water< 500 ppm> 95%4 - 6 hours
High-Vacuum Baking (150 °C) Trace Water / Solvents< 50 ppm~ 100%10 - 12 hours
Counterion Exchange (to HBF4) Water / HygroscopicityNon-hygroscopic70 - 80%3 - 4 hours

References

  • Hintermann, L. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry / PMC. URL:[Link]

  • Hans, M., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Fujimoto, T., & Ritter, T. (2015). Organic Syntheses Procedure: PhenoFluorMix. Organic Syntheses. URL:[Link]

  • Morgan Jr., A. I. (1967). Azeotropic drying process (US3298109A). Google Patents.
  • ScienceMadness Discussion Board. (2007). Drying the water out of hygroscopic crystals. URL:[Link]

  • Beillard, A., et al. (2016). Mechanosynthesis of N-heterocyclic carbene metal complexes. Chemical Science / The Royal Society of Chemistry. URL:[Link]

Sources

Optimization of ligand-to-metal ratio for IPr.HCl and Pd(OAc)2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most critical, yet frequently misunderstood, parameters in modern cross-coupling chemistry: the optimization of the ligand-to-metal (L:M) ratio when generating palladium-N-heterocyclic carbene (Pd-NHC) catalysts in situ from IPr·HCl and Pd(OAc)₂.

This guide moves beyond basic recipes. It provides the mechanistic causality behind experimental choices, self-validating protocols to ensure your catalytic cycle is active, and targeted troubleshooting for when your reactions stall.

The Core Principle: Mechanistic Causality of the L:M Ratio

When transitioning from traditional phosphine ligands (like PPh₃) to bulky N-heterocyclic carbenes like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), researchers often mistakenly apply the "excess ligand" rule. For phosphines, a 2:1 or 3:1 ratio is standard to prevent palladium agglomeration. For bulky NHCs, this approach is detrimental.

The 1:1 Sweet Spot: Extensive optimization across Suzuki-Miyaura and Buchwald-Hartwig aminations has definitively shown that a 1:1 ratio of IPr·HCl to Pd(OAc)₂ is optimal[1]. The immense steric bulk (percent buried volume, %Vbur ≈ 36.7%) and strong σ-donating capacity of a single IPr ligand are entirely sufficient to stabilize the Pd(0) intermediate. A 1:1 ratio ensures the rapid generation of a highly active, monoligated [Pd(IPr)] species, which is the true catalytically competent intermediate required for the challenging oxidative addition of aryl chlorides [2].

The Danger of Excess Ligand (>1:1 Ratio): If you use a 2:1 ratio of IPr·HCl to Pd(OAc)₂, the excess carbene will coordinate to the palladium center, forming a highly stable, sterically saturated bis-carbene complex:[Pd(IPr)₂]. This complex is a thermodynamic sink. It traps the palladium in an inactive resting state, preventing the substrate from binding to the metal center, thereby stalling the catalytic cycle entirely [1].

G Start Pd(OAc)2 + IPr.HCl Base Base Addition (Deprotonation) Start->Base Ratio1 1:1 L:M Ratio Base->Ratio1 Ratio2 >2:1 L:M Ratio Base->Ratio2 Active Monoligated[Pd(IPr)] Active Catalyst Ratio1->Active Optimal Activation Inactive Bis-carbene [Pd(IPr)2] Inactive Resting State Ratio2->Inactive Excess Ligand Cycle Cross-Coupling Cycle (Oxidative Addition) Active->Cycle Substrate Addition DeadEnd Catalytic Stalling (Off-Cycle) Inactive->DeadEnd Steric Hindrance

Logical workflow showing how the L:M ratio dictates the formation of active vs. inactive Pd-NHC species.

Quantitative Data: Impact of L:M Ratio on Reaction Outcomes

The following table summarizes the quantitative impact of varying the IPr·HCl to Pd(OAc)₂ ratio in a standard Suzuki-Miyaura coupling of an unactivated aryl chloride.

L:M Ratio (IPr·HCl : Pd)Dominant Species FormedRelative Initial RateConversion (Aryl Chloride, 2h)Catalyst Stability Profile
0.5 : 1 [Pd(IPr)] + Pd(0) NanoparticlesModerate45%Poor (Rapid Agglomeration / Pd Black)
1 : 1 Monoligated [Pd(IPr)] Very High >95% Excellent (Strong σ-donation)
2 : 1 [Pd(IPr)] + [Pd(IPr)₂]Low20%High (Thermodynamic sink, inactive)

Self-Validating Experimental Protocol: In Situ Catalyst Generation

To ensure reproducible generation of the active catalyst, follow this self-validating protocol. The visual cues are critical; they act as built-in quality control checks for your reaction.

Step 1: Reagent Verification & Setup (Glovebox or Standard Schlenk Technique)

  • Action: Weigh Pd(OAc)₂ (1.0 mol%) and IPr·HCl (1.0 mol%) into an oven-dried vial equipped with a magnetic stir bar.

  • Self-Validation Check: Inspect the Pd(OAc)₂. It must be a vibrant brownish-orange powder. If it is grey or black, it has pre-reduced to inactive Pd(0) nanoparticles and must be discarded.

Step 2: Base Addition & Deprotonation

  • Action: Add a strong alkoxide base (e.g., KOtBu, 2.0–3.0 equiv relative to the substrate). The base serves a dual purpose: it deprotonates the IPr·HCl to generate the free carbene and facilitates the transmetalation step later in the cycle [3].

  • Action: Add anhydrous, degassed solvent (e.g., Toluene or THF).

Step 3: Catalyst Maturation (The Critical Step)

  • Action: Stir the mixture at room temperature or mild heat (40 °C) for 15–30 minutes before adding your aryl halide and nucleophile.

  • Self-Validation Check: Watch for a distinct color change. The initial orange/red suspension should transition into a pale yellow or golden homogeneous solution . This color shift confirms the successful deprotonation of IPr·HCl and subsequent coordination to palladium, forming the active [Pd(IPr)(OAc)₂] precatalyst species.

Step 4: Substrate Addition & Reaction Execution

  • Action: Add the aryl halide and boronic acid/amine. Heat to the desired reaction temperature (typically 60–100 °C). Monitor conversion via GC/MS or LC/MS.

Troubleshooting Guide & FAQs

Q: My reaction mixture turns black immediately upon heating. What went wrong? A: A rapid shift to an opaque black suspension indicates the formation of inactive Pd(0) nanoparticles, commonly known as "Pd black" [4]. This occurs when the Pd(II) precursor is reduced to Pd(0) before the IPr carbene has successfully coordinated.

  • Fix: Ensure your base is strong enough (and soluble enough) to rapidly deprotonate the IPr·HCl. Alternatively, pre-stir the IPr·HCl and base in the solvent for 10 minutes to generate the free carbene before adding the Pd(OAc)₂.

Q: I am strictly using a 1:1 ratio, but my Buchwald-Hartwig amination with an unactivated aryl chloride is stalled at 30% conversion. Why? A: While 1:1 is the theoretical optimum, in situ generation can sometimes be inefficient due to competing side reactions of the highly reactive free carbene (e.g., dimerization, hydrolysis from trace moisture, or degradation by the base) [3]. This means your effective L:M ratio in solution drops below 1:1, leading to catalyst death.

  • Fix: Switch to a well-defined, commercially available Pd(II)-NHC precatalyst, such as [Pd(IPr)(cin)Cl] or PEPPSI-IPr [5]. These pre-formed complexes guarantee an exact 1:1 ratio, are bench-stable, and activate cleanly in solution without relying on the unpredictable in situ deprotonation step.

Q: Can I use a 2:1 IPr·HCl to Pd(OAc)₂ ratio just to be safe and stabilize the palladium at high temperatures (>120 °C)? A: No. This is a common holdover from phosphine chemistry. The incredibly strong metal-carbene bond (driven by intense σ-donation) means that a 1:1 ratio provides more than enough thermal stability for reactions up to 150 °C [3]. Adding excess IPr·HCl will not increase stability; it will simply force the formation of the catalytically dead [Pd(IPr)₂] complex, drastically reducing your reaction rate [2].

Q: How do I visually determine if my catalyst has decomposed during the reaction? A: A healthy Pd-NHC cross-coupling reaction typically maintains a yellow, golden, or light amber hue throughout the heating process. If the solution turns completely clear with a heavy black mirror on the glassware, or if bulk black precipitate forms that does not stir into the solution, the catalyst has agglomerated and died.

References

  • Amino acid-derived imidazolium salts: Platform molecules for N-Heterocyclic carbene metal complexes and organosilica. MPG.PuRe (Max Planck Society). Available at:[Link]

  • Palladium-Catalysed C–C Coupling: Then and Now. Semantic Scholar. Available at: [Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions. MDPI. Available at: [Link]

5. Validation & Comparative

The Definitive Guide to Heck Coupling: Advantages of IPr NHC over Phosphine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Historically, phosphine ligands (e.g.,


, 

) have been the default choice for stabilizing the palladium catalysts driving this transformation. However, the paradigm has shifted toward N-Heterocyclic Carbenes (NHCs)—specifically the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)—which consistently outperforms traditional phosphines in challenging cross-couplings[1].

This guide provides an objective, data-backed comparison of IPr versus phosphine ligands, exploring the mechanistic causality behind IPr's superiority and providing a self-validating experimental protocol for researchers transitioning to NHC-based systems.

Mechanistic Causality: Why IPr Outperforms Phosphines

The fundamental differences between NHCs and phosphines lie in their electronic and steric properties, which directly dictate the efficiency, longevity, and stability of the catalytic cycle[1].

Electronic Properties: Superior -Donation

Phosphines act as both


-donors and 

-acceptors. At the elevated temperatures often required for Heck couplings (80–120 °C), phosphines are highly susceptible to oxidation (forming inert phosphine oxides) and degradation via P–C bond cleavage[2]. In contrast, the IPr ligand is a remarkably strong

-donor with negligible

-accepting character[2]. This intense electron donation creates a thermodynamically robust metal-ligand bond, rendering the Pd-IPr complex highly resistant to thermal degradation and oxidative deactivation[2]. Furthermore, the electron-rich palladium center accelerates the oxidative addition of notoriously unreactive aryl chlorides and bromides[3].
Steric Properties: "Flexible Steric Bulk" and the Active Species

While phosphine bulk is traditionally measured by the Tolman cone angle, NHC bulk is quantified by the % Buried Volume (


). The bulky 2,6-diisopropylphenyl "wingtips" of the IPr ligand serve two critical mechanistic functions:
  • Stabilization of the Active Catalyst: The sheer steric mass of IPr prevents the over-coordination of ligands, favoring the formation of the highly active, 12-electron monoligated

    
     species[3]. It also prevents the formation of inactive, off-cycle Pd(I) dimers[4].
    
  • Acceleration of Reductive Elimination: During the final step of the Heck cycle, the steric clash between the IPr wingtips and the product sphere forces the rapid reductive elimination of the coupled alkene, turning the catalyst over efficiently[5].

HeckCycle Precatalyst Pd(II)-PEPPSI-IPr Precatalyst ActivePd [IPr-Pd(0)] Active 12e⁻ Catalyst Precatalyst->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition [IPr-Pd(II)(Ar)(X)] ActivePd->OxAdd + Ar-X MigIns Migratory Insertion [IPr-Pd(II)(CH2CHArR)(X)] OxAdd->MigIns + Alkene BetaElim β-Hydride Elimination [IPr-Pd(II)(H)(X)] MigIns->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim Product Coupled Alkene Product BetaElim->Product Release RedElim->ActivePd + Base-HX

Caption: Catalytic cycle of the Heck reaction highlighting the highly active monoligated [IPr-Pd(0)] species.

Comparative Performance Data

To objectively evaluate the ligands, we compare their performance in the Heck reaction of aryl halides with standard alkenes (e.g., n-butyl acrylate or styrene). The data below demonstrates that IPr not only achieves near-quantitative yields but does so at significantly lower catalyst loadings, resulting in superior Turnover Numbers (TON)[1].

Ligand ClassSpecific LigandCatalyst LoadingSubstrateYield (%)TONCatalyst Stability
NHC IPr 0.1 mol% 4-Chlorotoluene99% 990 Excellent (Air/Moisture Stable)
PhosphineSPhos0.1 mol%4-Chlorotoluene97%970Good (Requires inert handling)
Phosphine

1.0 mol%Aryl Bromides<60%<60Poor (Degrades at >100°C)

Data synthesized from comparative benchmarking of phosphorus-related catalysis[1].

Experimental Protocol: Heck Coupling using Pd-PEPPSI-IPr

To harness the power of the IPr ligand, modern protocols utilize the Pd-PEPPSI-IPr precatalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). This Pd(II) complex is bench-stable, operationally simple, and utilizes a "throw-away" 3-chloropyridine ligand that easily dissociates in solution to reveal the active


 core[5].
Self-Validating Workflow

Workflow Step1 1. Reagent Assembly Ar-X, Alkene, Base Pd-PEPPSI-IPr Step2 2. Solvent Addition Degassed H2O or DMF Inert Atmosphere Step1->Step2 Step3 3. Catalytic Reaction 80-100°C 15-24 Hours Step2->Step3 Step4 4. Workup EtOAc Extraction H2O Wash Step3->Step4 Step5 5. Validation TLC Monitoring GC-MS Analysis Step4->Step5

Caption: Step-by-step experimental workflow for Pd-PEPPSI-IPr catalyzed Mizoroki-Heck cross-coupling.

Step-by-Step Methodology

1. Reagent Preparation & Assembly

  • Causality: While Pd-PEPPSI-IPr is air-stable, the transient Pd(0) active species is sensitive to oxygen. Proper inert atmosphere techniques ensure maximum catalyst longevity[5].

  • Action: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (e.g., styrene or n-butyl acrylate, 1.5 mmol),

    
     (3.0 mmol, finely ground), and the Pd-PEPPSI-IPr precatalyst (1.0 mol%, 6.8 mg)[6].
    

2. Solvent Addition & Degassing

  • Action: Evacuate the flask and backfill with Argon (repeat 3 times). Inject 3.0 mL of degassed solvent (DMF, DMAc, or Water for green chemistry applications) via syringe[1],[6].

3. Reaction Initiation

  • Causality: The application of heat and base triggers the reduction of Pd(II) to Pd(0) and the dissociation of the 3-chloropyridine ligand, initiating the catalytic cycle[5].

  • Action: Seal the flask and heat the vigorously stirring mixture to 80–100 °C in an oil bath for 15 to 24 hours[6].

4. In-Process Validation

  • Action: Monitor the reaction progress via TLC (Hexane/Ethyl Acetate, 4:1). The disappearance of the aryl halide spot validates the efficiency of the oxidative addition step[6].

5. Workup and Product Isolation

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL). Wash the organic layer with distilled water (

    
     mL) to remove the 
    
    
    
    salts and the DMF/3-chloropyridine byproducts[6]. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

6. Final Analysis

  • Action: Analyze the crude mixture using GC-MS to confirm the product mass and calculate the exact yield against an internal standard (e.g., dodecane)[6]. Purify via flash column chromatography if necessary.

References

  • N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation Chemical Society Reviews (RSC Publishing)[Link]

  • [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products National Institutes of Health (NIH) / Cell Press[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications National Institutes of Health (NIH)[Link]

  • A new PEPPSI type N-heterocyclic carbene palladium(II) complex and its efficiency as a catalyst for Mizoroki-Heck cross-coupling Indian Academy of Sciences / Springer[Link]

Sources

Decoding Catalytic Rate-Determining Steps: A Comparative Guide to Kinetic Isotope Effects in IPr-Mediated Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

N-Heterocyclic carbenes (NHCs) have fundamentally reshaped the landscape of organometallic catalysis. Among the most privileged of these ligands is IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), prized for its robust σ-donating capability and massive steric profile. However, for drug development professionals and synthetic chemists aiming to optimize reaction conditions, simply selecting IPr is not enough. You must understand how the ligand influences the catalytic cycle's bottleneck: the Rate-Determining Step (RDS).

Kinetic Isotope Effect (KIE) studies—which compare the reaction rates of isotopically labeled (e.g., deuterated) versus unlabeled substrates—serve as the gold standard for elucidating the RDS. By comparing IPr-mediated mechanisms against alternative ligands (such as IMes or phosphines) using empirical KIE data, researchers can rationally design highly efficient, self-validating catalytic systems.

Mechanistic Divergence: Steric Bulk in α-H Abstraction (IPr vs. IMes)

The steric bulk of an NHC, often quantified by its percent buried volume (


), dictates whether a substrate can approach the metal center. While IPr is highly stabilizing, its bulk can sometimes completely shut down a pathway that a slightly smaller NHC can facilitate.

The Causality of Steric Inhibition: In studies examining reversible NHC-induced α-H abstraction in Tungsten(VI) imido dialkyl dialkoxide complexes, researchers compared the efficacy of IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) against IPr [1].

  • With IMes: The reaction successfully reached equilibrium. Parallel kinetic profiling of the non-deuterated versus deuterated complex revealed a strong primary KIE of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    . This definitively proves that C-H bond cleavage is the rate-determining step, rather than the initial coordination of the NHC[1].
    
  • With IPr: The analogous reaction yielded zero conversion[1]. The extreme steric demand of the diisopropyl groups (

    
    ) physically blocked the substrate from coordinating to the metal center, shifting the kinetic bottleneck to the coordination step and effectively halting the catalytic cycle.
    

Steric_Effect Start NHC Ligand Selection (Tungsten Imido Complex) IMes IMes Ligand (Less Bulky, 36.5% V_bur) Start->IMes IPr IPr Ligand (Highly Bulky, >40% V_bur) Start->IPr Path1 Facile Substrate Coordination α-H Abstraction RDS (KIE = 4.2) IMes->Path1 Path2 Steric Clash Prevents Coordination Reaction Inhibited IPr->Path2

Caption: Impact of NHC steric bulk on reaction pathways and intermediate coordination.

Copper-Hydride Catalysis: IPr Variants and Insertion Mechanisms

In contrast to the Tungsten system, copper-hydride ((NHC)Cu-H) catalyzed hydrofunctionalizations heavily benefit from extreme steric bulk.

The Causality of Monomer Promotion: The resting state of many Cu-H catalysts is an inactive dimer. Highly bulky IPr variants, such as IPrMe , force the dimer to dissociate into a highly active monomeric species. When evaluating the insertion of 1-hexene into the Cu-H bond, researchers determined the rates using [(IPrMe)CuH]2 and its deuterated analogue [(IPr*Me)CuD]2 in separate parallel reactions[2].

This yielded a normal primary KIE of


[2]. While 1.4 is relatively small for a primary KIE, it is highly characteristic of transition metal hydride insertions, indicating a concerted transition state where the alkene insertion (and early C-H/C-D bond formation) is the RDS[2]. Furthermore, comparing IPrMe to the less electron-donating IPrCl demonstrated that electron-rich ligands increase the kinetic hydricity of the metal, thereby accelerating the insertion rate[2].

Gold(I)-Catalyzed Hydroamination: IPr vs. Phosphine Ligands

In gold(I)-catalyzed intramolecular alkene hydroamination, the catalyst must first activate the alkene (π-activation) before undergoing protodeauration to release the product.

The Causality of Solvent Isotope Effects: When comparing IPrAuCl to phosphine-supported gold catalysts (e.g., JPhosAu), kinetic solvent isotope effects provide crucial mechanistic clues. When deuterated methanol (CHngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


OD) is introduced as an additive, moderate KIE values ranging from 

to

are observed. This indicates that the proton transfer to the alkylgold intermediate (protodeauration) is the rate-limiting step[3]. Notably, IPr-supported gold catalysts exhibit superior stability compared to simple phosphines, resisting degradation into inactive [L-Au-L]+ off-cycle species during extended reaction times[3].

Quantitative Performance Comparison

The following table summarizes the kinetic and mechanistic differences across the discussed catalytic systems:

Catalyst SystemLigand TypeReactionKIE (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Rate-Determining Step (RDS)Ref
Tungsten(VI) Imido IMesα-H Abstraction4.2C-H bond cleavage
Tungsten(VI) Imido IPrα-H AbstractionN/A (No conversion)Steric inhibition of coordination[1]
Copper(I) Hydride IPr*Me1-Hexene Insertion1.4Concerted alkene insertion[2]
Gold(I) Cationic JPhos / IPrAlkene Hydroamination1.8 - 3.9Protodeauration (proton transfer)[3]

Experimental Protocol: Self-Validating Parallel KIE Determination

To ensure high scientific integrity, KIE values must be derived from a self-validating experimental setup. The following step-by-step methodology outlines how to accurately determine KIE via parallel NMR kinetics, avoiding common artifacts like product inhibition or thermal drift.

Step 1: Isotopic Purity Verification (The Baseline Validation)

  • Action: Quantify the %D incorporation of your deuterated substrate (e.g., [(IPr*Me)CuD]2) via quantitative

    
    H NMR (qNMR) using a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene).
    
  • Causality: If D-incorporation is <95%, the observed

    
     will be artificially inflated by the faster-reacting H-isotopologue, leading to an artificially suppressed KIE value.
    

Step 2: Reaction Setup & Thermal Equilibration

  • Action: Prepare parallel stock solutions of the catalyst and substrate in identical solvent systems. Place both NMR tubes into the spectrometer probe and equilibrate at the exact target temperature for 15 minutes prior to initiating the reaction.

  • Causality: Reaction rates are exponentially dependent on temperature (Arrhenius equation). Even a 0.5 °C difference between the parallel H and D runs will invalidate the kinetic comparison.

Step 3: Data Acquisition (Initial Rates Method)

  • Action: Monitor the decay of the starting material using rapid-acquisition

    
    H NMR (e.g., 1 scan per timepoint) strictly up to a maximum of 15-20% conversion .
    
  • Causality: Restricting analysis to the initial rate regime ensures pseudo-zero-order kinetics regarding the substrate. This eliminates confounding variables such as product inhibition, reverse reactions, or catalyst degradation over time.

Step 4: Data Processing & Validation

  • Action: Plot concentration versus time for both reactions. Calculate the KIE as the ratio of the slopes (

    
    ).
    
  • Validation: The system is self-validating if the

    
     of the linear regression for both plots is >0.99.
    

KIE_Workflow A 1. Synthesize & Verify Labeled Substrates (Ensure >95% D-incorporation) B 2. Parallel Kinetic Profiling (Strict Thermal Equilibration) A->B C 3. Determine Initial Rates (k_H, k_D) (Analyze only <20% conversion) B->C D 4. Calculate KIE = k_H / k_D (Validate R² > 0.99) C->D E Primary KIE (>2.0) C-H Cleavage is RDS D->E F Secondary/Small KIE (~1.0-1.5) Prior Coordination or Insertion is RDS D->F

Caption: Workflow for determining the rate-determining step using self-validating Kinetic Isotope Effects.

References

  • Reversible N-Heterocyclic Carbene-Induced α-H Abstraction in Tungsten(VI) Imido Dialkyl Dialkoxide Complexes PMC (National Institutes of Health)[Link]

  • Accelerating the insertion reactions of (NHC)Cu–H via remote ligand functionalization RSC Publishing[Link]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination Beilstein Journals[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium Salts

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a commitment to safety and environmental stewardship. The handling and disposal of specialized reagents, such as the N-heterocyclic carbene (NHC) precursor 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (IPr·HCl), demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles to ensure the safety of personnel and the protection of our environment.

Core Principles: Understanding the "Why" Behind the Procedure

1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride and its analogues are organic salts.[1] While they are air-stable crystalline solids, their hazard profile necessitates careful handling throughout their lifecycle, including disposal.[2] The primary concerns guiding these disposal protocols are:

  • Toxicity: This compound is classified as causing skin and serious eye irritation.[3] Some sources also indicate it may be fatal if swallowed and can cause respiratory irritation.[1]

  • Environmental Hazard: A crucial consideration is that this substance is noted to be highly toxic to aquatic life, with the potential for long-lasting detrimental effects.[1] Therefore, preventing its entry into drains and waterways is of paramount importance.[4][5]

  • Chemical Reactivity: As a precursor to highly reactive NHC carbenes, its compatibility with other waste streams must be carefully evaluated to prevent unintended reactions.[6]

This guide is designed to mitigate these risks through a structured, step-by-step disposal process.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The following table summarizes the key hazard information for 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride.

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Causes skin irritation.[3]Exclamation Mark
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Exclamation Mark
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][7]Exclamation Mark
Acute Toxicity (Oral) Some sources indicate it may be fatal if swallowed.[1]Skull and Crossbones
Hazardous to the Aquatic Environment Highly toxic to aquatic life with long-lasting effects.[1]Environment

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are essential.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat is required.[1]

  • Respiratory Protection: If handling the solid material and dust formation is likely, use a dust mask or work in a well-ventilated area, such as a fume hood.[3][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium salts is that they must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash. [4][5]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step to ensure safe disposal.

  • Solid Waste:

    • Place pure, unadulterated 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride in a clearly labeled, sealed container.

    • Contaminated materials, such as weighing paper, gloves, and paper towels, should be collected in a separate, clearly labeled bag or container designated for solid chemical waste.

  • Liquid Waste:

    • Solutions containing 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride should be collected in a dedicated, sealed, and clearly labeled waste container.

    • Crucially, do not mix this waste with other waste streams unless you have confirmed their compatibility. For instance, avoid mixing with strong oxidizing agents.[3]

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is a legal and safety requirement. The label on your waste container must include:

  • The full chemical name: "1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride"

  • The CAS Number: 250285-32-6[4]

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Irritant," "Toxic," "Environmental Hazard")

  • The date of accumulation

Step 3: Storage Pending Disposal

Store the sealed and labeled waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[3][4] Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Final Disposal

The final disposal of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium waste must be conducted through a licensed and approved waste disposal company.[3][5] These companies have the facilities and expertise to handle such chemicals in an environmentally responsible manner.

Why is professional disposal necessary?

Approved waste disposal facilities typically employ one of the following methods for halogenated organic compounds:

  • High-Temperature Incineration: This is a common and effective method. The high temperatures ensure the complete destruction of the organic molecule, and scrubbers are used to remove hazardous combustion byproducts like hydrogen chloride gas.[3]

  • Chemical Treatment: While less common for the end-user, some facilities may use advanced oxidation processes (AOPs) to break down the compound into less harmful substances before final disposal. Research has shown that imidazolium-based ionic liquids can be degraded by methods such as Fenton oxidation or plasma electrolysis.[9][10]

The following diagram illustrates the decision-making workflow for the disposal of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium salts.

DisposalWorkflow start Start: Disposal of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium salt waste_form Identify Waste Form start->waste_form solid Solid Waste (Pure compound, contaminated items) waste_form->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_form->liquid Liquid segregate_solid Segregate in a labeled, sealed solid waste container solid->segregate_solid segregate_liquid Segregate in a labeled, sealed liquid waste container liquid->segregate_liquid storage Store in a designated, secure, and ventilated area segregate_solid->storage segregate_liquid->storage disposal_co Arrange for pickup by a licensed waste disposal company storage->disposal_co end End of Procedure disposal_co->end

Caption: Disposal workflow for 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium salts.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[4]

  • Wear Appropriate PPE: Don the mandatory PPE as described in Section 2.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop up the material without creating dust and place it in a labeled container for disposal.[4][5]

    • Avoid letting the product enter drains.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's environmental health and safety officer.

Conclusion: A Commitment to Responsible Science

The proper disposal of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet (SDS) for the product you are using.

References

  • 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride - Safety Data Sheet - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride: properties, applications and safety. (2023, November 16).
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride 97 250285-32-6 - Sigma-Aldrich. (n.d.).
  • 258278-28-3 - Safety Data Sheet. (2025, August 20).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 9).
  • Gómez-Pérez, E., et al. (2019). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation.
  • SAFETY DATA SHEET. (2024, September 8).
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. (n.d.). PubChem. Retrieved from [Link]

  • Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation - Universidad Autónoma de Madrid. (n.d.).
  • Yan, Z., et al. (2014). Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis.
  • Shamsudin, F., Moktar, A. M., & Abdullah, S. B. (n.d.). Managing solid waste using chloride-based ionic liquids. Faculty of Chemical and Natural Resources Engineering, Universiti Malaysia Pahang.
  • Lin, K. A., & Wu, C. H. (2016). Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin. RSC Advances, 6(75), 71651-71661.
  • 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole Safety Data Sheets. (n.d.).
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride - Chem-Impex. (n.d.).
  • 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate - MilliporeSigma. (n.d.).
  • Easily-preparable N-Heterocyclic Carbene (NHC) Precursors | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Chiral N-Heterocyclic Carbenes - Organic Chemistry Portal. (2006, July 25).
  • N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools, 2nd Edition. (n.d.).
  • Dröge, T., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2263-2277.
  • Ta, L. (2018). N-Heterocyclic Carbene Catalysis in Organic Synthesis – A Green Chemistry Approach (Doctoral dissertation, Chalmers University of Technology, Gothenburg, Sweden).

Sources

Advanced Laboratory Safety & Operational Guide: 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing organometallic workflows, I recognize that handling bulky N-heterocyclic carbene (NHC) precursors like 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (commonly known as IPr·HCl, CAS: 250285-32-6) requires more than just reading a Safety Data Sheet. It requires a deep understanding of why specific precautions are necessary. This guide bridges the gap between regulatory requirements and practical, field-proven laboratory science, ensuring your team operates with maximum safety and experimental reproducibility.

Hazard Profile & Mechanistic Toxicology

Before designing a safety protocol, we must understand the chemical's interaction with human biology and the environment. IPr·HCl is a highly reactive biochemical reagent and ligand precursor[1]. While the chloride salt is stable, its fine particulate nature poses significant exposure risks.

Hazard ClassGHS CodeMechanistic Causality & Operational Impact
Acute Oral Toxicity Category 2 (H300)Fatal if swallowed. The lipophilic 2,6-diisopropylphenyl groups facilitate rapid systemic absorption if ingested, interfering with critical biological pathways[2].
Serious Eye Damage Category 1 (H318)The cationic imidazolium core is highly irritating to mucosal membranes, causing irreversible eye damage upon contact[2].
Respiratory Irritation STOT SE 3 (H335)Inhalation of micro-dust triggers acute inflammation of the respiratory tract[2].
Aquatic Toxicity Chronic 1 (H410)Highly toxic to aquatic life with long-lasting effects, necessitating strict zero-drain disposal policies[2].

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety system, PPE must be selected based on the specific physical properties of IPr·HCl (a fine, solid powder that easily aerosolizes).

PPE CategorySpecificationField-Proven Rationale
Respiratory N95 (US) or P3 (EN 143) Particulate RespiratorCritical: Standard surgical masks do not filter the fine dust generated during weighing. An N95/P3 mask prevents inhalation of H335/H300 particulates[2].
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides an excellent barrier against the lipophilic aromatic groups. Self-Validation: Inspect gloves for micro-tears before and after weighing[3].
Eye Protection Snug-fitting Safety Goggles or Face ShieldStandard safety glasses with side shields are insufficient against aerosolized dust. Goggles create a seal to prevent H318 eye damage[3].
Body Protection Flame-retardant Lab Coat & Closed-toe ShoesPrevents accumulation of toxic dust on personal clothing. Cuffs should be tucked into gloves to eliminate skin exposure gaps.

Standard Operating Procedure: Handling & Stock Preparation

When preparing stock solutions for life science or catalytic research, maintaining the chemical integrity of the imidazolium salt is just as important as protecting the operator.

Preparation Workflow

StockPrep A Weigh Solid (Fume Hood) B Add Solvent (DMSO/PEG300) A->B C Homogenize (Vortex/Sonicate) B->C D Inert Atmosphere (N2 Purge) C->D E Cryo-Storage (-80°C) D->E

Workflow for the preparation and storage of IPr·HCl stock solutions.

Step-by-Step Methodology
  • Environmental Isolation: Conduct all weighing inside a Class II biological safety cabinet or a calibrated chemical fume hood to capture aerosolized dust[4].

  • Static Mitigation: Use an anti-static weighing spatula. IPr·HCl powder can hold a static charge, causing it to "jump" and contaminate the workspace or operator.

  • Dissolution: To yield a clear working solution (≥ 2.5 mg/mL), dissolve the solid in a high-polarity solvent. A validated protocol involves creating a 25.0 mg/mL stock in DMSO, followed by dilution in PEG300 and Tween-80 before final volume adjustment with saline[1]. Self-Validation: The solution must be completely clear; any turbidity indicates incomplete dissolution.

  • Inert Storage: Purge the storage vials with dry Nitrogen (N2) or Argon. Store stock solutions at -80°C for up to 6 months, or -20°C for 1 month, strictly protected from light[1]. Causality: Prolonged exposure to light and ambient moisture degrades the precursor, destroying its efficacy in downstream applications.

Emergency Response & Spill Containment

In the event of an accidental release, immediate and structured action is required to prevent systemic exposure and environmental contamination.

SpillResponse S1 1. Evacuate & Ventilate Isolate the spill area immediately S2 2. Don Emergency PPE N95 Respirator, Nitrile Gloves, Goggles S1->S2 S3 3. Containment Cover with damp absorbent to prevent dust S2->S3 S4 4. Collection Sweep into sealed, labeled container S3->S4 S5 5. Disposal Incinerate via certified chemical waste facility S4->S5

Step-by-step emergency response and containment protocol for IPr·HCl solid spills.

Spill Management Protocol
  • Evacuation: Immediately evacuate personnel from the immediate area to a safe zone and ensure the room's exhaust ventilation is operating at maximum capacity[4].

  • Containment: Do not dry-sweep the powder, as this will aerosolize the H300/H335 particulates[4]. Lightly dampen the spill area with a compatible solvent (e.g., water or ethanol) to bind the dust.

  • Collection: Use a plastic shovel or damp absorbent pads to pick up the material. Transfer the waste into a heavy-duty, sealable polyethylene container[4].

  • Decontamination: Wash the spill surface with plenty of soap and water[3]. Self-Validation: Perform a final wipe-down with a clean, damp cloth to ensure zero residue remains.

Disposal & Waste Management

Because IPr·HCl is classified as Aquatic Chronic 1 (H410), it must never be disposed of down the drain[2][4].

  • Solid Waste: Collect all contaminated consumables (gloves, weigh boats, absorbent pads) into designated hazardous waste bins.

  • Liquid Waste: Segregate halogenated liquid waste (since the compound is a chloride salt).

  • Final Destruction: The only acceptable method of disposal is incineration. The waste must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Causality: Combustion of this nitrogen- and chlorine-containing compound generates toxic NOx and HCl gases; the scrubber is mandatory to neutralize these emissions before atmospheric release.

References

Sources

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